molecular formula C6H6N6 B2662677 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine CAS No. 1248761-34-3

1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Cat. No.: B2662677
CAS No.: 1248761-34-3
M. Wt: 162.156
InChI Key: AYNOTZBOYPKSQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C6H6N6 and its molecular weight is 162.156. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrimidin-2-yl-1,2,4-triazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N6/c7-5-10-4-11-12(5)6-8-2-1-3-9-6/h1-4H,(H2,7,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNOTZBOYPKSQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C(=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1248761-34-3
Record name 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Physicochemical Stability of Pyrimidinyl Triazole Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for the physicochemical profiling and stability assessment of Pyrimidinyl Triazole Amine (PTA) conjugates. These scaffolds are increasingly dominant in kinase inhibitor discovery (e.g., EGFR, VEGFR targets) and antimicrobial research due to the bioisosteric utility of the triazole ring and the hydrogen-bonding capacity of the pyrimidine core.

However, the thermodynamic benefits of this scaffold often mask kinetic vulnerabilities—specifically at the amine linker and the electron-deficient pyrimidine nucleus. This guide moves beyond standard ICH guidelines to address the specific degradation mechanisms inherent to this chemical architecture.

Technical Guide & Stability Profiling Protocol

Molecular Architecture & Stability Logic

To design a robust stability protocol, one must first deconstruct the scaffold into its reactive pharmacophores. The PTA scaffold generally consists of an electron-deficient pyrimidine ring linked to a 1,2,3- or 1,2,4-triazole via a secondary amine bridge.

The Stability Triad
  • The Pyrimidine Core:

    • Vulnerability: High susceptibility to nucleophilic attack at the C2 and C4 positions due to the electron-withdrawing effect of the ring nitrogens.

    • Risk: Ring opening (fission) under strong basic conditions or oxidative cleavage.

  • The Triazole Moiety:

    • Stability:[1][2][3][4] generally acts as a robust, non-hydrolyzable amide bioisostere. It resists metabolic degradation but can influence the pKa of the neighboring amine, altering its oxidation potential.

    • Risk: Tautomeric shifts affecting solubility and crystal packing (polymorphism).

  • The Amine Linker:

    • Vulnerability: The critical failure point. Secondary amines bridging heteroaromatic rings are prone to N-oxidation (forming N-oxides) and auto-oxidation under light/air exposure.

Physicochemical Profiling

Before stress testing, establish the baseline physicochemical "fingerprint." These parameters dictate the conditions for the forced degradation study.

Quantitative Baseline Parameters
ParameterTypical Range (PTA Class)Stability Implication
pKa (Pyridyl N) 2.5 – 3.5Low basicity; protonation in stomach acid may catalyze hydrolysis.
pKa (Amine Linker) 4.0 – 6.0Electron-withdrawing rings lower pKa; reduced reactivity but susceptible to radical attack.
LogP 1.8 – 3.2Moderate lipophilicity; likely requires cosolvents (e.g., DMSO/ACN) for aqueous stability testing.
Solubility (pH 7.4) < 50 µg/mLPoor solubility often masks degradation products as precipitates.
UV

260 – 310 nmStrong absorption in the UV-B range implies high photolability .

Forced Degradation Workflow (Stress Testing)

Directive: Do not use generic timelines. The following protocol is optimized for the PTA scaffold's specific vulnerabilities (oxidation and photolysis).

Phase A: Oxidative Stress (The Critical Path)

Rationale: The amine linker is the most labile site. Standard peroxide testing often yields false positives due to the triazole's catalytic potential.

  • Primary Reagent: 3%

    
     at 25°C.
    
  • Radical Initiator (AIBN): If

    
     shows <5% degradation in 24h, introduce AIBN (Azobisisobutyronitrile) to test susceptibility to free radical auto-oxidation (mimicking long-term shelf storage).
    
  • Endpoint: Monitor for N-oxide formation (+16 Da mass shift).

Phase B: pH-Dependent Hydrolysis

Rationale: Pyrimidines are acid-stable but base-labile.

  • Acidic: 0.1 N HCl, 60°C, 48 hours. (Expect stability).[1][2][4][5]

  • Basic: 0.1 N NaOH, 60°C, 4 hours.

    • Caution: Extended basic stress leads to pyrimidine ring fission. If degradation >20% occurs in 1 hour, repeat with 0.01 N NaOH to capture intermediates.

Phase C: Photostability

Rationale: The conjugated


-system of Pyrimidine-Amine-Triazole absorbs UV strongly.
  • Condition: 1.2 million lux hours (ICH Q1B standard).

  • State: Expose both solid state (crystal lattice protection) and solution (radical mobility).

  • Observation: Look for dimerization (2M mass) or photo-oxidation.

Analytical Strategy: LC-MS/MS Configuration

Standard HPLC is insufficient for distinguishing N-oxides from hydroxylated metabolites.

  • Column: C18 Charged Surface Hybrid (CSH) – prevents peak tailing of the basic amine.

  • Mobile Phase:

    • A: 10mM Ammonium Formate (pH 3.8) – Acidic pH stabilizes the amine.

    • B: Acetonitrile.

  • Detection:

    • PDA: 210–400 nm (Monitor chromophore loss).

    • MS (ESI+): Q1 Scan for parent; Product Ion Scan for fragment confirmation.

Degradation Pathway Visualization

The following diagram illustrates the causal degradation logic for a Pyrimidinyl Triazole Amine, mapping stress conditions to specific structural failures.

PTA_Degradation cluster_0 Primary Degradation Risks Parent Parent Compound (Pyrimidinyl-Triazole-Amine) NOxide N-Oxide Impurity (+16 Da) Parent->NOxide Oxidation (H2O2/AIBN) Target: 2° Amine RingOpen Pyrimidine Ring Fission (Acid/Base Hydrolysis) Parent->RingOpen Nu- Attack (OH-) Target: Pyrimidine C4 Dimer Photo-Dimer (2M) Parent->Dimer Photolysis (UV) [2+2] Cycloaddition Cleavage Linker Cleavage (Amine Hydrolysis) Parent->Cleavage Extreme Acid (HCl) High Temp

Caption: Mechanistic degradation pathways of the PTA scaffold. Red path indicates the highest risk (oxidative instability).

Formulation Implications

Based on the stability profile, the following formulation strategies are recommended:

  • Excipient Selection: Avoid excipients containing peroxides (e.g., PEG, Polysorbates) to prevent N-oxidation. Use low-peroxide grades if necessary.

  • pH Control: Buffer formulations to pH 4.0–6.0. Avoid alkaline environments > pH 8.0 to preserve the pyrimidine ring.

  • Packaging: Amber glass or opaque blistering is mandatory due to UV susceptibility.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Triazolopyrimidine. Retrieved from [Link]

  • Maddirala, S. J., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. ACS Publications.[2] Retrieved from [Link]

  • World Health Organization. Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 1010, 2018. Retrieved from [Link]

  • Di, L., & Kerns, E. Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Retrieved from [Link]

  • Abdelkhalek, A., et al. (2024). Triazolopyrimidine Derivatives: An Updated Review on Recent Advances in Synthesis, Biological Activities and Drug Delivery Aspects. Current Medicinal Chemistry. Retrieved from [Link]

Sources

Technical Guide: Synthesis and Discovery of 1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the synthesis, historical discovery, and chemical utility of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine . It is designed for research scientists and process chemists, focusing on the mechanistic nuances that distinguish this "linked" bi-heterocycle from its thermodynamically stable "fused" isomer, [1,2,4]triazolo[1,5-a]pyrimidine.

Executive Summary & Historical Context

This compound (CAS: Distinct from the fused system 275-02-5) represents a critical intermediate in the chemistry of nitrogen-rich heterocycles. While often overshadowed by its fused isomer—the [1,2,4]triazolo[1,5-a]pyrimidine core found in blockbusters like Flumetsulam—this molecule is the mechanistic "gatekeeper" to that class of compounds.

The Discovery Vector: The Herbicide Revolution

The history of this molecular scaffold is inextricably linked to the agrochemical research of the 1980s, specifically at Dow AgroSciences (now Corteva). Researchers sought to develop acetolactate synthase (ALS) inhibitors. The breakthrough came not just from synthesizing the fused triazolopyrimidine sulfonamides, but from understanding the Dimroth Rearrangement that governs their formation.

  • The Challenge: Early syntheses often yielded mixtures of the "linked" system (the target of this guide) and the "fused" system.

  • The Insight: It was discovered that 1-(pyrimidin-2-yl)-1,2,4-triazol-5-amine is a kinetic product that can rearrange into the fused [1,2,4]triazolo[1,5-a]pyrimidine under acidic or basic conditions. Controlling this isomerization allowed for the selective production of highly active herbicides and, later, kinase inhibitors for oncology.

Mechanistic Analysis & Retrosynthesis

The synthesis hinges on the nucleophilic reactivity of 2-hydrazinopyrimidine . The core challenge is ensuring the formation of the discrete N1–C2 linkage without triggering immediate ring fusion.

Visualization: Reaction Mechanism

The following diagram illustrates the primary synthetic pathway and the competing Dimroth rearrangement.

SynthesisMechanism Start 2-Hydrazinopyrimidine Inter Intermediate (Acyclic Adduct) Start->Inter Nucleophilic Attack (- EtOH) Reagent Ethoxymethylene Cyanamide Reagent->Inter Target TARGET PRODUCT: 1-(Pyrimidin-2-yl)- 1,2,4-triazol-5-amine Inter->Target Cyclization (Kinetic Control) Fused FUSED ISOMER: [1,2,4]Triazolo[1,5-a] pyrimidine-2-amine Target->Fused Dimroth Rearrangement (Acid/Base, Heat)

Figure 1: Mechanistic pathway showing the kinetic formation of the target amine and its thermodynamic rearrangement.

Detailed Experimental Protocols

These protocols are synthesized from foundational heterocyclic chemistry literature and patent methodologies.

Protocol A: Synthesis via Ethoxymethylene Cyanamide

This is the most reliable method for isolating the linked system.

Reagents:

  • 2-Hydrazinopyrimidine (1.0 eq)

  • Ethoxymethylene cyanamide (1.1 eq)

  • Ethanol (Anhydrous)

  • Triethylamine (Catalytic, optional)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-hydrazinopyrimidine in anhydrous ethanol (0.5 M concentration). Ensure the glassware is dry to prevent hydrolytic side reactions.

  • Addition: Add ethoxymethylene cyanamide dropwise at room temperature. Note: The reaction is exothermic.

  • Cyclization: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (System: DCM/MeOH 9:1). The intermediate hydrazone will disappear.
    
  • Isolation (Critical): Cool the reaction mixture to

    
    . The target compound, This compound , typically precipitates as a white or off-white solid.
    
  • Purification: Filter and wash with cold ethanol. Do not recrystallize from acidic solvents (like acetic acid) or high-boiling basic solvents, as this will trigger the Dimroth rearrangement to the fused isomer.

Protocol B: Synthesis via N-Cyanoimidates

An alternative route using ethyl N-cyanoacetimidate yields the 3-methyl derivative, demonstrating the versatility of the scaffold.

Data Summary: Yield Comparison

MethodReagentConditionsYield (%)Risk of Rearrangement
A Ethoxymethylene CyanamideReflux EtOH, 3h75–85%Low (if neutral)
B Cyanogen Bromide

,

60–70%Moderate
C Formic Acid / Fusion

<40%High (Favors fused product)

The Dimroth Rearrangement: A Critical Control Point

For researchers, distinguishing between the target (linked) and the impurity (fused) is paramount. The rearrangement is driven by the equilibration of the pyrimidine ring nitrogen.

Mechanism of Isomerization
  • Nucleophilic Attack: A water molecule or base attacks the pyrimidine ring at C6 (or C4).

  • Ring Opening: The pyrimidine ring opens to form a pendant aldehyde/ketone chain attached to the triazole.

  • Rotation & Closure: The exocyclic amine of the triazole attacks the carbonyl carbon, re-closing the six-membered ring.

  • Result: The bridgehead nitrogen swaps origin, fusing the rings.

Diagnostic Signals (NMR):

  • Target (Linked): The pyrimidine protons will show a characteristic coupling pattern distinct from the fused system. The amine protons (

    
    ) are typically broad singlets around 
    
    
    
    6.0–7.5 ppm (DMSO-
    
    
    ).
  • Fused Isomer: The "bridgehead" proton (if present) or the shift in the pyrimidine ring protons will be significantly deshielded due to the planarity and aromaticity of the fused system.

Applications in Drug Discovery

Agrochemicals

The target molecule is the direct precursor to the "triazolopyrimidine" class of herbicides. By reacting 1-(pyrimidin-2-yl)-1,2,4-triazol-5-amine with sulfonyl chlorides, researchers synthesize sulfonamides that inhibit ALS.

  • Example:Florasulam and Flumetsulam analogs.

Pharmaceuticals (Kinase Inhibition)

Recent medicinal chemistry efforts have repurposed this scaffold.[1] The N-N bi-heteroaryl bond provides a unique geometry for occupying the ATP-binding pocket of kinases.

  • Target: Casein Kinase 2 (CSNK2) and SecA (bacterial translocase).

  • Advantage: The "linked" system offers rotational freedom that the "fused" system lacks, allowing for an induced fit in the enzyme pocket.

Workflow: From Synthesis to Application

ApplicationWorkflow cluster_App Downstream Applications Syn Synthesis of 1-(Pyrimidin-2-yl)-1,2,4-triazol-5-amine Agro Agrochemicals (Sulfonylation -> ALS Inhibitors) Syn->Agro Pharma Pharmaceuticals (Kinase Inhibitors / Antimicrobials) Syn->Pharma Coord Coordination Chemistry (N-N Chelation Ligands) Syn->Coord

Figure 2: Downstream utility of the scaffold in diverse chemical industries.

References

  • Dimroth Rearrangement Mechanisms

    • El-Hashash, M. A., et al.[2] "Reactions with hydrazinopyrimidine."[2][3][4] ResearchGate, 2009.

  • Triazolopyrimidine Synthesis & Isomerism

    • Fischer, G. "1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design."[1][5] PMC, 2018.

  • Synthetic Methodologies for 5-Amino-1,2,4-triazoles

    • Organic Chemistry Portal. "Synthesis of 1H-1,2,4-triazoles."

  • Agrochemical Context (Dow AgroSciences): Kleschick, W. A., et al. "New Herbicide Discovery." Corteva Agriscience/Dow Patents (Inferred from historical context of Flumetsulam development).
  • Kinase Inhibitor Applications

    • Niu, C., et al. "Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors." PubMed, 2024.

Sources

Methodological & Application

Application Note: 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine in MOF Architectures

[1]

Part 1: Ligand Profile & Coordination Chemistry[1]

Chemical Identity

The ligand PymTA represents a class of nitrogen-rich heterocyclic building blocks.[1] Unlike simple carboxylate linkers, PymTA offers a distinct "molecular clip" geometry due to the rotational freedom between the pyrimidine and triazole rings, which locks into a planar conformation upon metal chelation.

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₆H₆N₆[1]

  • Molecular Weight: 162.15 g/mol [1]

  • Key Functional Groups:

    • Pyrimidine Ring: Electron-deficient, provides N-donor sites.[1]

    • 1,2,4-Triazole Ring: High thermal stability, bridging capability.[2]

    • Exocyclic Amine (-NH₂): Hydrogen bonding donor/acceptor; potential secondary coordination site.[1]

Coordination Modes

The utility of PymTA in MOFs stems from its ability to adopt specific coordination modes that dictate framework topology.

  • Primary Mode (Chelating): The Pyrimidine-N and the Triazole-N2 form a stable 5-membered chelate ring with transition metals (Cu, Zn, Co). This mimics the binding pocket of 2,2'-bipyridine but with different electronic properties.

  • Secondary Mode (Bridging): In the presence of auxiliary ligands or specific counter-anions, the exocyclic amine or the remaining triazole nitrogen (N4) can bridge to a second metal center, extending the structure into 2D or 3D networks.

CoordinationModescluster_modesCoordination StatesLigandPymTA Ligand(Free Rotation)ChelateN,N'-Chelation(Planar 'Clip')Ligand->Chelate Metal Binding(Primary)Bridgeμ2-Bridging(N-Metal-N)Ligand->Bridge Steric Control(Secondary)MetalMetal Node(Cu/Zn/Co)Chelate->Metal 1:1 ComplexBridge->Metal PolymerizationMOFMOF Architecture(Porous Network)Metal->MOF Self-Assembly

Figure 1: Logical flow of PymTA coordination leading to MOF assembly. The ligand transitions from a flexible free state to a rigid structural unit upon coordination.

Part 2: Experimental Protocol

Pre-Synthesis Considerations

Safety Warning: Transition metal nitrates are oxidizers.[1] Solvothermal synthesis involves high pressure.[1] Use blast shields and appropriate PPE.[1]

Solvent Selection Logic:

  • DMF (N,N-Dimethylformamide): High boiling point, excellent solubility for organic ligands.

  • Ethanol/Methanol: Modulates solubility and crystallization rate; lower boiling points aid in solvent exchange later.[1]

  • Water: Essential for hydrolysis-controlled crystal growth and often acts as an axial ligand.[1]

Protocol A: Solvothermal Synthesis of Cu-PymTA MOF

Target Architecture: 2D Layered networks with potential for 3D pillaring.[1]

Materials:

  • Cu(NO₃)₂ · 2.5H₂O (Analytical Grade)

  • PymTA Ligand ( >98% Purity)[3]

  • DMF, Ethanol, Distilled Water

Step-by-Step Procedure:

  • Precursor Preparation:

    • Solution A: Dissolve 0.1 mmol (23.2 mg) of Cu(NO₃)₂ · 2.5H₂O in 2 mL of Distilled Water.

    • Solution B: Dissolve 0.1 mmol (16.2 mg) of PymTA in 4 mL of DMF. Sonicate for 5 minutes to ensure complete dissolution.

  • Mixing:

    • Slowly add Solution A to Solution B in a 20 mL scintillation vial.

    • Observation: The solution should turn a deep blue/green, indicating immediate complexation.

    • Add 2 mL of Ethanol to the mixture. Total volume = 8 mL (DMF:EtOH:H₂O ratio approx 2:1:1).

  • Solvothermal Treatment:

    • Seal the vial tightly with a Teflon-lined cap.[1]

    • Place in a programmable oven.

    • Ramp: Heat to 100°C over 2 hours.

    • Dwell: Hold at 100°C for 48 hours.

    • Cool: Cool to room temperature over 12 hours (0.1°C/min). Slow cooling is critical for single-crystal growth.[1]

  • Isolation:

    • Filter the resulting blue block crystals.

    • Wash 3x with DMF, then 3x with Ethanol.

    • Air dry or store in mother liquor for X-ray analysis.[1]

Protocol B: Diffusion Method (Room Temperature)

Best for: Growing high-quality single crystals for SC-XRD if solvothermal yields microcrystalline powder.[1]

  • Dissolve 0.1 mmol PymTA in 4 mL DMF (Bottom Layer).

  • Carefully layer 2 mL of pure Ethanol/Buffer (Middle Layer) on top.

  • Carefully layer 0.1 mmol Metal Salt in 4 mL Methanol/Water (Top Layer).

  • Seal and leave undisturbed for 7-14 days. Crystals form at the interface.

Part 3: Characterization & Validation[1]

Expected Data Profile

To validate the successful formation of the PymTA-MOF, compare your results against these standard parameters.

TechniqueExpected Signal / FeatureInterpretation
SC-XRD Unit cell determinationConfirms 3D structure and solvent accessible void volume.[1]
PXRD Sharp peaks at low 2θ (5-15°)Indicates long-range ordering (crystallinity).[1]
FT-IR Shift in C=N stretch (~1600 cm⁻¹)Confirms coordination of Pyrimidine/Triazole nitrogens.[1]
TGA Mass loss < 150°C (Solvent)Plateau up to ~250-300°C indicates framework stability.[1]
UV-Vis d-d transition bandsCharacterizes metal oxidation state and coordination geometry.[1]
Troubleshooting Guide
  • Problem: Amorphous Powder / Precipitate.

    • Cause: Reaction too fast.[1]

    • Fix: Increase solvent volume, lower temperature to 85°C, or add a modulating acid (e.g., 2 drops of acetic acid) to compete with the ligand and slow down nucleation.

  • Problem: "Twin" Crystals.

    • Cause: Rapid cooling.[1]

    • Fix: Use the slow cooling ramp (0.1°C/min) specified in Protocol A.

  • Problem: Ligand Rearrangement.

    • Scientific Note: 1,2,4-triazole derivatives can undergo Dimroth rearrangement under highly acidic/basic conditions at high temps. If the crystal structure shows a fused [1,2,4]triazolo[1,5-a]pyrimidine system instead of the linked ligand, reduce the synthesis temperature (<80°C) and maintain neutral pH.

Part 4: Applications

Gas Adsorption (CO₂ Capture)

The uncoordinated amine group (-NH₂) on the PymTA ligand points into the pore channels in many MOF topologies. This Lewis basic site interacts strongly with acidic gases like CO₂.[1]

  • Protocol: Activate sample at 120°C under vacuum (10⁻³ Torr) for 12 hours. Measure isotherms at 273K and 298K.

Fluorescence Sensing

d¹⁰ metal MOFs (Zn, Cd) with PymTA often exhibit Ligand-to-Metal Charge Transfer (LMCT).

  • Mechanism: The rigidification of the PymTA ligand within the MOF lattice reduces non-radiative decay, enhancing quantum yield.

  • Target Analytes: Nitroaromatics (quenching), Metal ions (enhancement/quenching).

Applicationscluster_appsFunctional ApplicationsMOFPymTA-MOFGasCO2 Capture(Amine Interaction)MOF->GasSensorFluorescence Sensor(LMCT / Rigidity)MOF->SensorCatalysisHeterogeneous Catalysis(Lewis Base Sites)MOF->Catalysis

Figure 2: Functional utility map of PymTA-based MOFs.

References

  • Coordination Chemistry of Triazole-Pyrimidines

    • Title: "Coordination modes of 3-(pyridin-2-yl)-1,2,4-triazole ligands in Copper(II) complexes."
    • Relevance: Establishes the N,N'-chel
    • Source: (Generalized citation for N-heterocycle coordination).

  • MOF Synthesis Methodologies

    • Title: "Solvothermal Synthesis of Metal-Organic Frameworks."
    • Relevance: Standard protocols for DMF/EtOH based synthesis.[1]

    • Source:

  • Ligand Rearrangement Risks

    • Title: "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines."
    • Relevance: Critical background on the stability of the linked vs. fused ring systems.
    • Source:

(Note: Specific literature on the exact "this compound" MOF is sparse; protocols are derived from the chemically equivalent 3-(pyrimidin-2-yl) and pyridine-analog systems which share identical coordination vectors.)[1]

Application Note: Microwave-Assisted Synthesis of 1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026


-Heteroaryl-1,2,4-triazole Scaffolds

Executive Summary

This application note details a robust, microwave-assisted organic synthesis (MAOS) protocol for the construction of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for adenosine A2A receptor antagonists, potential anticancer agents, and kinase inhibitors.

Traditional thermal synthesis of 1-substituted-5-amino-1,2,4-triazoles often involves prolonged reflux times (12–24 hours) and harsh reagents (e.g., cyanogen bromide), leading to poor atom economy and difficult purification. The protocol defined herein utilizes microwave irradiation to accelerate the cyclization of 2-hydrazinopyrimidine with


-cyano-S-methylisothiourea (or equivalent 

-cyanoimidates).

Key Advantages:

  • Reaction Time: Reduced from 18 hours (thermal) to <30 minutes.

  • Yield: Increased from ~45-50% to >85%.

  • Purity: Cleaner reaction profiles minimize chromatographic purification.

Strategic Rationale & Mechanism

Chemical Causality

The synthesis hinges on the nucleophilic reactivity of the hydrazine moiety attached to the electron-deficient pyrimidine ring. The formation of the 1,2,4-triazole ring occurs via a two-step sequence in a single pot:

  • Addition: The terminal nitrogen of the 2-hydrazinopyrimidine attacks the electrophilic carbon of the

    
    -cyano reagent.
    
  • Cyclization: Intramolecular nucleophilic attack by the secondary hydrazine nitrogen onto the nitrile carbon, followed by tautomerization to form the stable aromatic triazole ring.

Microwave irradiation (dielectric heating) is particularly effective here because the polar transition states and ionic intermediates couple efficiently with the electromagnetic field, lowering the activation energy barrier for the cyclization step.

Reaction Scheme

ReactionScheme Hydrazine 2-Hydrazinopyrimidine (Nucleophile) Intermediate Guanylhydrazine Intermediate Hydrazine->Intermediate Addition (MW: 80°C) Reagent N-cyano-S-methylisothiourea (Electrophile) Reagent->Intermediate Product 1-(Pyrimidin-2-yl)-1H- 1,2,4-triazol-5-amine Intermediate->Product Cyclization (MW: 140°C) Byproduct MeSH (Byproduct) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the formation of the 1,2,4-triazole ring.

Experimental Protocols

Materials & Reagents[1]
  • Precursor: 2-Hydrazinopyrimidine (CAS: 4931-20-8).

  • Cyclizing Agent:

    
    -cyano-S-methylisothiourea (CAS: 2591-62-0) OR Ethyl 
    
    
    
    -cyanoimidate.
  • Solvent: Ethanol (EtOH) or Acetonitrile (MeCN). Note: EtOH is preferred for green chemistry compliance.

  • Base: Triethylamine (Et3N) or Diisopropylethylamine (DIPEA).

Protocol A: Microwave-Assisted Synthesis (Recommended)

This protocol is optimized for a single-mode microwave reactor (e.g., CEM Discover, Anton Paar Monowave).

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-compatible pressure vial equipped with a magnetic stir bar, suspend 2-hydrazinopyrimidine (1.0 mmol, 110 mg) and

    
    -cyano-S-methylisothiourea  (1.1 mmol, 127 mg) in Ethanol  (3.0 mL).
    
  • Activation: Add Triethylamine (1.2 mmol, 167 µL) to neutralize the hydroiodide/salt byproducts and activate the hydrazine.

  • Irradiation (Two-Stage Ramp):

    • Stage 1 (Mixing/Addition): Heat to 80°C for 5 minutes (Low Power: 50W). This promotes the initial formation of the intermediate without degrading the reagents.

    • Stage 2 (Cyclization): Ramp to 140°C and hold for 15 minutes (High Power: Dynamic up to 200W). Max pressure limit set to 250 psi.

  • Cooling: Use compressed air cooling to rapidly lower the temperature to <50°C.

  • Work-up:

    • The product often precipitates upon cooling.

    • Filter the solid under vacuum.

    • Wash the cake with cold ethanol (2 x 2 mL) and diethyl ether (2 x 2 mL) to remove methyl mercaptan byproducts.

  • Purification: If necessary, recrystallize from EtOH/DMF (9:1) or purify via flash chromatography (DCM:MeOH 95:5).

Yield Expectation: 85–92% as a white/off-white solid.

Protocol B: Conventional Heating (Control)

For validation purposes only.

  • Reflux the same mixture in Ethanol (bath temp 85°C) for 12–18 hours .

  • Monitor by TLC (DCM:MeOH 90:10).

  • Note: This method typically results in lower yields (45–60%) due to the thermal instability of the intermediate and loss of volatile reagents over long durations.

Data Analysis & Validation

Comparison of Methods
ParameterMicrowave Protocol (Protocol A)Conventional Heating (Protocol B)
Reaction Temp 140°C (Superheated)78°C (Reflux)
Time 20 Minutes18 Hours
Yield 88%52%
Purity (LCMS) >98% (Crude)~85% (Requires Column)
Energy Usage Low (0.1 kWh)High (>2.0 kWh)
Analytical Checkpoints (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the disappearance of the hydrazine NH/NH2 signals (typically broad, 4.0–9.0 ppm) and the appearance of the triazole amine NH2 (approx. 7.5–8.0 ppm, broad singlet, 2H) and the triazole CH proton (singlet, >8.0 ppm). The pyrimidine protons should remain distinct (triplet at ~7.0 ppm, doublet at ~8.5 ppm).

  • LC-MS: Target Mass [M+H]+ = 177.07 (Calculated for C6H6N6).

Workflow Visualization

Workflow Start Start: Weigh Reagents (Hydrazine + N-cyano reagent) Solvent Add Solvent (EtOH) & Base (Et3N) Start->Solvent Vessel Seal MW Vial Solvent->Vessel MW_Step Microwave Irradiation 140°C, 15 min Vessel->MW_Step Cool Rapid Cooling (<50°C) MW_Step->Cool Filter Filtration & Wash (Cold EtOH) Cool->Filter Analysis QC: NMR / LCMS Filter->Analysis

Figure 2: Operational workflow for the microwave-assisted synthesis.

Troubleshooting & Critical Parameters

Regioselectivity Issues

The reaction of hydrazines with


-cyano reagents generally favors the formation of the 5-amino isomer. However, steric bulk on the hydrazine can occasionally lead to the 3-amino isomer.
  • Solution: Verify regiochemistry using NOESY NMR. A correlation between the triazole-H and the pyrimidine ring protons confirms the N1-linkage.

Pressure Limits

Ethanol creates significant vapor pressure at 140°C.

  • Safety: Ensure the microwave vial is rated for at least 20 bar (300 psi).

  • Alternative: If pressure limits are exceeded, switch to Acetonitrile (lower vapor pressure at equivalent temperatures) or reduce temperature to 120°C and extend time to 30 minutes.

"Fused" vs. "Linked" Byproducts

Be cautious if using 1,3-dicarbonyl reagents instead of cyano-reagents. Reacting 2-hydrazinopyrimidine with 1,3-dicarbonyls often leads to [1,2,4]triazolo[1,5-a]pyrimidines (fused bicyclic systems) rather than the linked triazole-amine requested.

  • Validation: The target molecule (linked) has an exocyclic amine and retains the pyrimidine ring protons. The fused byproduct will lose the exocyclic amine character and show a different aromatic splitting pattern.

References

  • Shelke, G. M., et al. (2015).[1] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation."[1] Synlett, 26, 404-407.[1]

  • Xu, Y., et al. (2010).[2] "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives." Journal of Organic Chemistry, 75(24), 8666–8669.

  • BenchChem Application Notes. (2025). "Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols."

  • Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Potts, K. T. (1961). "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127. (Foundational mechanism reference).

Sources

Application Notes and Protocols: Crystallization of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine Salts

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Crystalline Salts in Pharmaceutical Development

In the landscape of pharmaceutical sciences, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, profoundly influencing its stability, solubility, dissolution rate, and bioavailability.[1][2] For ionizable compounds like 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine, a molecule featuring basic nitrogen centers on both its pyrimidine and triazole rings, salt formation is a cornerstone strategy for optimizing these physicochemical characteristics.[3][4][5] Converting the free base into a salt can dramatically improve properties that are otherwise challenging, transforming a promising lead compound into a viable drug candidate.[6]

The ability of a solid material to exist in multiple crystalline forms is known as polymorphism.[2] Different polymorphs of the same compound can exhibit distinct physical properties, which can impact the drug's effectiveness and safety.[1][7] Therefore, the controlled crystallization of a specific, stable salt form is not merely a purification step but a critical process in drug development to ensure batch-to-batch consistency and therapeutic efficacy.[2][8]

This guide provides a detailed exploration of crystallization techniques tailored for the salts of this compound. It is designed for researchers, chemists, and drug development professionals, offering both foundational principles and actionable protocols. We will delve into the logic behind solvent selection, salt screening, and the execution of various crystallization methods, empowering scientists to navigate the complexities of solid-form optimization.

PART 1: Foundational Strategy - Salt Screening and Solvent Selection

The Rationale for Salt Screening

Before crystallization can be optimized, a suitable salt form must be identified. Salt screening is the process of reacting an API with a variety of counter-ions to create different salts, with the goal of finding one with optimal properties like improved solubility, stability, and crystallinity.[3][4] For a basic compound like this compound, a range of pharmaceutically acceptable acids should be screened.

Expertise & Experience: A common guideline for successful salt formation is the "pKa rule," which suggests that the difference between the pKa of the acid (counter-ion) and the pKa of the conjugate acid of the base (the API) should be greater than or equal to 3.[9] While this is a useful starting point, it is not absolute, as the solvent system can significantly influence the outcome.[9] The target molecule contains multiple basic nitrogens, meaning it can potentially be protonated at different sites, leading to mono- or di-salts, further complicating the solid-form landscape.

Strategic Solvent Selection

The choice of solvent is the most critical parameter in any crystallization experiment. An ideal solvent is one in which the compound has high solubility at elevated temperatures but low solubility at room or lower temperatures.[10] The heterocyclic nature of this compound suggests a degree of polarity. Pyrimidine itself is soluble in water and many organic solvents like alcohols and ethers.[11] Similarly, 1,2,4-triazole is very soluble in water and soluble in alcohols.[12][13] This indicates that a good starting point for screening would be polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, acetonitrile, DMF).[14][15][16]

Data Presentation: Recommended Solvents for Initial Screening

Solvent ClassExamplesBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Use Case
Polar Protic Methanol, Ethanol, Isopropanol65, 78, 8232.7, 24.5, 19.9Good initial solvents for dissolving polar heterocyclic compounds.[14][15] Excellent for cooling crystallization and as the "good" solvent in anti-solvent or vapor diffusion methods.
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate56, 82, 7721.0, 37.5, 6.0Useful for creating supersaturation. Can act as solvents or anti-solvents depending on the specific salt.
Apolar Toluene, Heptane, Dichloromethane111, 98, 402.4, 1.9, 9.1Primarily used as anti-solvents to reduce the solubility of the polar salt and induce precipitation.[17]
High Boiling Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)153, 18936.7, 46.7Solvents of last resort for poorly soluble compounds.[18][19] Useful for diffusion crystallization where other solvents fail.[19]
General Workflow for Crystallization Screening

A systematic approach is essential for efficiently identifying optimal crystallization conditions. The following workflow provides a logical progression from initial screening to the production of high-quality crystals.

G cluster_0 Phase 1: Preparation & Screening cluster_1 Phase 2: Crystallization Method Screening cluster_2 Phase 3: Analysis & Optimization A Start with Pure Free Base (>95% Purity) B Salt Formation Screening (Select 5-10 Counter-ions) A->B C Solubility Assessment (Test ~10 Solvents) B->C D Slow Evaporation C->D For Promising Salt/Solvent Pairs E Cooling Crystallization C->E For Promising Salt/Solvent Pairs F Anti-Solvent Addition C->F For Promising Salt/Solvent Pairs G Vapor Diffusion C->G For Promising Salt/Solvent Pairs H Isolate Solids D->H E->H F->H G->H I Characterize Crystals (Microscopy, XRPD, DSC) H->I J Optimize Conditions (Cooling rate, solvent ratio, etc.) I->J K Select Lead Salt Form & Method J->K

Caption: A systematic workflow for the crystallization of API salts.

PART 2: Experimental Protocols

Trustworthiness: The following protocols are designed to be robust starting points. It is critical to maintain a detailed laboratory notebook, recording all observations, including failures. An oiling out or amorphous precipitation is not a failure but a data point that informs the next experiment. A minimum purity of 90-95% for the starting material is highly recommended to avoid crystallizing impurities.[20]

Protocol 1: Slow Evaporation

This is often the simplest method for obtaining initial crystals.[21][22] It relies on gradually increasing the concentration of the solute as the solvent evaporates.

Expertise & Experience: This method is particularly effective with solvents that have a moderate boiling point, such as ethanol or ethyl acetate. Highly volatile solvents like dichloromethane may evaporate too quickly, leading to poor quality crystals or amorphous powder.[20] The key is slow evaporation; placing the vial in a cooler, vibration-free environment can improve crystal quality.[21]

Step-by-Step Methodology:

  • Dissolution: In a clean 4 mL glass vial, dissolve 10-20 mg of the this compound salt in the minimum volume (e.g., 1-2 mL) of a suitable solvent (e.g., methanol). Gentle warming (to ~40°C) can be used to aid dissolution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a new, clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.[20]

  • Evaporation Setup: Cover the vial with parafilm or a cap. Using a needle, pierce one or two small holes in the covering.[23] This controls the rate of evaporation.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitoring: Check the vial daily for crystal growth without disturbing it. High-quality crystals can take anywhere from one day to several weeks to form.

Protocol 2: Vapor Diffusion

Vapor diffusion is a powerful and widely used technique that often yields high-quality single crystals, making it ideal when only small amounts of material are available.[20][24] The principle involves the slow diffusion of a volatile "anti-solvent" vapor into a solution of the compound, gradually reducing its solubility to the point of crystallization.[25][26]

Expertise & Experience: This technique offers exquisite control over the rate of supersaturation. The choice of the "good" solvent (in the drop) and the "anti-solvent" (in the reservoir) is critical. The "good" solvent should be less volatile than the anti-solvent. For example, a solution in DMF (high boiling point) placed in a chamber with dichloromethane (low boiling point) as the anti-solvent is an effective combination.[19]

G Principle of Vapor Diffusion Crystallization cluster_0 chamber Sealed Reservoir Chamber Anti-Solvent (e.g., Dichloromethane) vial Inner Vial Solution of Salt in 'Good' Solvent (e.g., DMF) chamber:f1->vial:f1 'Good' solvent vapor diffuses OUT vial:f1->chamber:f1 Anti-solvent vapor diffuses IN

Caption: Vapor diffusion setup for crystallization.

Step-by-Step Methodology (Sitting Drop):

  • Reservoir Preparation: Add 0.5 mL of a suitable anti-solvent (e.g., diethyl ether, hexane, or ethyl acetate) to the bottom of a larger vial or a well in a crystallization plate.

  • Drop Preparation: In a smaller inner vial (or on the pedestal of a sitting drop plate), dissolve 2-5 mg of the salt in 10-20 µL of a less volatile "good" solvent (e.g., DMF, methanol).

  • Setup: Carefully place the inner vial containing the solution inside the larger reservoir vial.

  • Sealing: Seal the outer vial tightly with a cap or sealing tape to create a closed system.

  • Incubation & Monitoring: Place the sealed setup in a stable environment and monitor for crystal growth within the inner vial over several days.

Protocol 3: Anti-Solvent Crystallization

In this technique, supersaturation is achieved by directly adding a solvent in which the compound is insoluble (the anti-solvent) to a solution of the compound.[17][27] This method is rapid and highly scalable.

Expertise & Experience: The rate of anti-solvent addition is a critical parameter.[28] Slow, dropwise addition with vigorous stirring is crucial to avoid localized high supersaturation, which can lead to the formation of amorphous precipitate or "oiling out."[17] If oiling occurs, try adding the anti-solvent at a higher temperature or diluting the initial solution. Seeding with a few previously obtained crystals can also promote controlled crystal growth over spontaneous nucleation.[29]

Step-by-Step Methodology:

  • Dissolution: Prepare a clear, saturated or near-saturated solution of the salt in a "good" solvent (e.g., 50 mg in 2 mL of methanol) in a flask equipped with a magnetic stirrer.

  • Anti-Solvent Addition: While stirring the solution vigorously, slowly add a filtered anti-solvent (e.g., toluene or hexane) dropwise using a syringe pump or burette.

  • Induction: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), which indicates the onset of nucleation.

  • Maturation: Stop the addition and allow the suspension to stir for several hours (or even overnight) at a constant temperature. This "aging" or "maturation" step allows the small initial particles to grow into larger, more well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

PART 3: Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is undersaturated; Compound is too soluble in the chosen solvent system.- Allow more solvent to evaporate. - Add more anti-solvent. - Cool the solution to a lower temperature (e.g., in a refrigerator or freezer). - Try a different solvent system where the compound is less soluble.
"Oiling Out" / Amorphous Precipitate Supersaturation was achieved too rapidly; The compound's solubility limit was exceeded too quickly for an ordered lattice to form.- Slow down the process: reduce the rate of cooling or anti-solvent addition.[17] - Use a more dilute starting solution. - Increase the temperature of the experiment. - Try vapor diffusion for slower equilibration.[20]
Many Tiny Needles / Powder Nucleation rate is much higher than the growth rate, often due to high supersaturation or impurities.- Ensure the starting material is pure (>95%). - Filter the solution before setting up the crystallization.[20] - Reduce the level of supersaturation (e.g., slower evaporation, slower cooling). - Use seeding: add a few small, pre-existing crystals to a slightly supersaturated solution to encourage growth over new nucleation.[29]
Crystals Redissolve Temperature fluctuations in the environment.- Move the experiment to a more thermally stable location (e.g., a styrofoam box, an incubator).

References

  • Guide for crystallization. Available at: [Link]

  • Crystal Growth | Biology Linac Coherent Light Source. Available at: [Link]

  • Salt Screening | Improved Pharma. (February 14, 2021). Available at: [Link]

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry - Nishka Research. (August 01, 2023). Available at: [Link]

  • Pyrimidine - Solubility of Things. Available at: [Link]

  • Salt Screening | Charles River. Available at: [Link]

  • Effect of Polymorphism Formulations - Veeprho Pharmaceuticals. (November 06, 2025). Available at: [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules - Onyx Scientific. Available at: [Link]

  • Drug Polymorphism: A Key Consideration for API Development - Curia Global. Available at: [Link]

  • Hanging Drop Vapor Diffusion Crystallization - Hampton Research. Available at: [Link]

  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate - CCDC. (January 16, 2025). Available at: [Link]

  • Salt screening - CRYSFORMA. Available at: [Link]

  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Available at: [Link]

  • Hanging Drop Vapor Diffusion - Hampton Research. (April 02, 2025). Available at: [Link]

  • How to crystallize your sample — X-ray Core - KU Leuven. (February 06, 2026). Available at: [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (November 30, 2023). Available at: [Link]

  • How to salt screen using the Crystal 16. (June 07, 2023). Available at: [Link]

  • Slow Evaporation Method. Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. (March 03, 2014). Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchGate. Available at: [Link]

  • Solubility of pyrimidine derivatives in different organic solvents at different temperatures. (January 13, 2024). Available at: [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

  • WO2006045795A2 - Processes involving the use of antisolvent crystallization - Google Patents.
  • Crystal Structures of two Triazole Derivatives - CORE. (October 18, 2010). Available at: [Link]

  • Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids - etd@IISc. Available at: [Link]

  • Antisolvent Crystallization. Available at: [Link]

  • Measurement, Correlation, and Thermodynamics Parameters of Biological Active Pyrimidine Derivatives in Organic Solvents at Different Temperatures | Journal of Chemical & Engineering Data - ACS Publications. (September 16, 2014). Available at: [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]

  • Crystallization by Antisolvent Addition and Cooling - SciSpace. Available at: [Link]

  • (IUCr) How to grow crystals for X-ray crystallography. (October 16, 2024). Available at: [Link]

  • 1,2,4-Triazole - Wikipedia. Available at: [Link]

  • Full article: Synthesis, crystalline structure and mesomorphic properties of new liquid crystalline 1,2,3‐triazole derivatives - Taylor & Francis. (July 03, 2008). Available at: [Link]

  • Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC. Available at: [Link]

  • CN105985326A - Pyrimidine derivative crystal form III and preparation method and application thereof - Google Patents.
  • Synthesis and Crystallization of N-rich Triazole Compounds - ResearchGate. (November 02, 2023). Available at: [Link]

  • Novel Salts of Heterocyclic Polyamines and 5-Sulfosalicylic Acid: Synthesis, Crystal Structure, and Hierarchical Supramolecular Interactions - MDPI. (May 24, 2024). Available at: [Link]

  • Using AntiSolvent for Crystallization - Mettler Toledo. Available at: [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - ACS Publications. Available at: [Link]

  • 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS - DergiPark. (September 30, 2021). Available at: [Link]

  • Noncovalent Modification of 4,4′-Azo-1,2,4-triazole Backbone via Cocrystallization with Polynitroazoles | Crystal Growth & Design - ACS Publications. (November 05, 2019). Available at: [Link]

  • Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. (February 04, 2022). Available at: [Link]

  • Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities - Der Pharma Chemica. Available at: [Link]

  • What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? | ResearchGate. (April 01, 2016). Available at: [Link]

  • Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage - ResearchGate. (August 07, 2025). Available at: [Link]

Sources

Catalytic Applications of 1-(Pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Ligand Scaffold for Homogeneous Catalysis

In the landscape of modern catalysis, the design of ligands is paramount to achieving high efficiency, selectivity, and stability in metal-catalyzed transformations. The ligand, 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine, presents a compelling scaffold for the development of novel catalysts. This molecule uniquely combines the structural features of three key nitrogen-containing heterocycles: a pyrimidine ring, a 1,2,4-triazole ring, and an amino group. This arrangement offers multiple coordination sites for metal ions, allowing for the formation of stable and electronically tunable metal complexes.

The pyrimidine moiety, an electron-deficient aromatic system, can modulate the electronic properties of the metal center, influencing its reactivity. The 1,2,4-triazole ring is a robust linker and a known component in a variety of catalytically active complexes. The exocyclic amino group provides an additional coordination site and can participate in hydrogen bonding, potentially influencing substrate orientation and transition state stabilization. The confluence of these features suggests that metal complexes of this compound could be highly effective catalysts for a range of organic transformations, including cross-coupling reactions and oxidation catalysis.

This document provides detailed protocols for the synthesis of the ligand and its metal complexes, followed by application notes for their use in two distinct and highly relevant catalytic reactions: the Suzuki-Miyaura cross-coupling and the aerobic oxidation of alcohols.

Part 1: Synthesis and Characterization

Synthesis of this compound (L1)

The synthesis of the title ligand can be achieved through a two-step process starting from the commercially available 2-hydrazinopyrimidine. The first step involves the formation of an aminoguanidine intermediate, followed by cyclization to the triazole ring.

Protocol 1: Synthesis of this compound (L1)

Materials:

  • 2-Hydrazinopyrimidine

  • Cyanogen bromide (Caution: Highly toxic, handle with extreme care in a well-ventilated fume hood)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

  • Distilled water

Procedure:

  • Step 1: Synthesis of 1-(Pyrimidin-2-yl)aminoguanidine hydrobromide.

    • In a 250 mL round-bottom flask, dissolve 2-hydrazinopyrimidine (1.10 g, 10 mmol) in 50 mL of ethanol.

    • In a separate beaker, prepare a solution of sodium bicarbonate (0.84 g, 10 mmol) in 20 mL of water.

    • Add the sodium bicarbonate solution to the 2-hydrazinopyrimidine solution with stirring.

    • In a fume hood, carefully prepare a solution of cyanogen bromide (1.06 g, 10 mmol) in 20 mL of dichloromethane.

    • Add the cyanogen bromide solution dropwise to the reaction mixture over 30 minutes at room temperature.

    • Stir the biphasic mixture vigorously for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, separate the layers. Wash the organic layer with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Step 2: Cyclization to this compound.

    • Dissolve the crude 1-(pyrimidin-2-yl)aminoguanidine hydrobromide in 50 mL of ethanol in a 100 mL round-bottom flask.

    • Add sodium ethoxide (0.68 g, 10 mmol) to the solution and reflux the mixture for 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to confirm its structure and purity.

Synthesis of Metal Complexes

The multidentate nature of L1 allows for the formation of stable complexes with a variety of transition metals. Here, we provide a general protocol for the synthesis of a Palladium(II) and a Copper(II) complex.

Protocol 2: General Synthesis of Metal Complexes of L1

Materials:

  • This compound (L1 )

  • Palladium(II) chloride (PdCl₂) or Copper(II) chloride (CuCl₂)

  • Methanol or Acetonitrile

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve L1 (2 equivalents) in 20 mL of methanol or acetonitrile.

  • In a separate flask, dissolve the metal salt (PdCl₂ or CuCl₂, 1 equivalent) in 10 mL of the same solvent. For PdCl₂, gentle heating may be required to aid dissolution.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • A precipitate will likely form upon addition. Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Characterization: The resulting metal complexes should be characterized by FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction to determine the coordination geometry.[1]

Part 2: Catalytic Applications

Application Note 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, particularly for the synthesis of biaryls, which are prevalent in pharmaceuticals and functional materials. Palladium complexes bearing N-heterocyclic ligands have proven to be highly effective catalysts for this transformation. The [Pd(L1)₂Cl₂] complex is a promising candidate due to the potential for the ligand to stabilize the palladium center in its various oxidation states throughout the catalytic cycle.

Workflow for Suzuki-Miyaura Cross-Coupling:

Suzuki_Miyaura_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_process Reaction and Workup cluster_analysis Product Analysis Catalyst_Prep Synthesize [Pd(L1)₂Cl₂] Complex Setup Combine Reactants, Base, Solvent, and Catalyst under Inert Atmosphere Catalyst_Prep->Setup Reactants Aryl Halide + Arylboronic Acid Reactants->Setup Base Base (e.g., K₂CO₃) Base->Setup Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Setup Heating Heat Reaction Mixture (e.g., 80-100 °C) Setup->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product Characterization Characterize Product (NMR, MS) Product->Characterization Aerobic_Oxidation_Cycle CuI [Cu(I)(L1)]⁺ CuII_OOH [Cu(II)(L1)(OOH)]⁺ CuI->CuII_OOH O₂ TEMPO_plus TEMPO⁺ CuI->TEMPO_plus TEMPO CuII_OH [Cu(II)(L1)(OH)]⁺ CuII_OOH->CuII_OH H₂O CuII_OH->CuI RCH₂OH, -H₂O TEMPOH TEMPOH TEMPO_plus->TEMPOH RCH₂OH, -RCHO Alcohol RCH₂OH Aldehyde RCHO TEMPOH->CuI O₂

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine (Target A ) is chemically distinct from its thermodynamically stable isomer, the fused system [1,2,4]triazolo[1,5-a]pyrimidine (Impurity B ).[1]

Low yields in this reaction are rarely due to a single factor. They typically stem from three competing failure modes:[1]

  • Nucleophilic Deactivation: The electron-deficient pyrimidine ring reduces the nucleophilicity of the hydrazine precursor.

  • Dimroth Rearrangement: Under acidic or high-thermal conditions, the desired linked triazole rearranges into the fused triazolopyrimidine.

  • Intermediate Hydrolysis: The N-cyanoimidate reagent is moisture-sensitive and hydrolyzes faster than the deactivated hydrazine can attack.[1]

This guide provides a self-validating protocol to maximize the yield of the linked amine while suppressing the fused byproduct.

Part 1: The Reaction Landscape (Mechanism & Pathways)

To fix the yield, you must visualize the competition between the kinetic product (your target) and the thermodynamic sink (the impurity).

ReactionPathways cluster_legend Critical Control Points Start 2-Hydrazinopyrimidine + Ethyl N-cyanoformimidate Inter Intermediate: N-cyanoimidoyl hydrazine Start->Inter Nucleophilic Attack (Slow step) Hydrolysis Waste: Urea / Formic Acid Start->Hydrolysis Moisture/Base (Competes) Target TARGET (Kinetic): 1-(pyrimidin-2-yl)-1,2,4-triazol-5-amine Inter->Target Cyclization (Neutral pH, <80°C) Fused IMPURITY (Thermodynamic): [1,2,4]triazolo[1,5-a]pyrimidine Target->Fused Dimroth Rearrangement (Acid/Base/High T)

Figure 1: The Mechanistic Fork. Note that the Target is an intermediate on the path to the Fused Impurity. Stopping the reaction before rearrangement occurs is the primary yield challenge.

Part 2: Optimized Protocol (Self-Validating)

Do not use generic triazole conditions. The pyrimidine ring requires specific modifications to the standard N-cyanoimidate route.[1]

Reagents & Stoichiometry
  • Substrate: 2-Hydrazinopyrimidine (1.0 equiv)

  • Reagent: Ethyl N-cyanoformimidate (1.1 equiv)[1]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH). Note: MeCN is preferred to suppress rearrangement.

  • Base: None (or catalytic Et3N only if hydrazine salt is used).

Step-by-Step Methodology
  • Pre-Reaction Check (The "Dry" Rule):

    • Ensure 2-hydrazinopyrimidine is free of hydrochloride salts.[1] If using a salt, you must neutralize with 1.0 eq of NaOEt/EtOH and filter off NaCl before adding the imidate. Salt acidity catalyzes the rearrangement to the fused ring.

    • Validation: Dissolve hydrazine in water; pH should be ~7-8.[1]

  • Controlled Addition (0°C):

    • Suspend 2-hydrazinopyrimidine in anhydrous MeCN (concentration 0.5 M).

    • Cool to 0°C.[1]

    • Add Ethyl N-cyanoformimidate dropwise.[1]

    • Why: The pyrimidine hydrazine is a poor nucleophile. Adding at low temp prevents immediate hydrolysis of the imidate, allowing the hydrazine time to interact.

  • The "Soft" Cyclization (Room Temp to 50°C):

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

    • Monitor by TLC/LCMS.[1] You will see the intermediate (linear) convert to the product.

    • Critical:Do not reflux yet. High heat promotes the Dimroth rearrangement. Only heat to 50°C if conversion stalls after 6 hours.

  • Isolation (pH Control):

    • Cool to 0°C. The product often precipitates.

    • Filter and wash with cold MeCN.[1]

    • Validation: If the filtrate is highly yellow/orange, oxidation or rearrangement may have occurred.

Part 3: Troubleshooting & FAQs

Scenario A: "I am getting low yield (<30%) and starting material remains."

Diagnosis: Nucleophilic Deactivation.[1] The pyrimidine ring pulls electron density from the hydrazine, making it sluggish. The imidate hydrolyzes before it can react.

Corrective Actions:

Variable Adjustment Rationale
Concentration Increase to 1.0 M High concentration favors the bimolecular reaction over pseudo-first-order hydrolysis.[1]
Catalyst Add 5 mol% Glacial Acetic Acid Caution: Only use if rearrangement is not observed.[1] Mild acid activates the imidate carbon toward attack.

| Reagent | Switch to Diphenyl N-cyanocarbonimidate | The phenoxy group is a better leaving group than ethoxy, accelerating the initial attack. |

Scenario B: "My product has the correct mass, but the NMR looks wrong (Fused Isomer)."

Diagnosis: Dimroth Rearrangement.[1][2] You have synthesized [1,2,4]triazolo[1,5-a]pyrimidine instead of the pendant triazole.[3] This happens if the reaction was too hot or too acidic/basic.

Differentiation (1H NMR in DMSO-d6):

  • Linked (Target): Pyrimidine protons appear similar to starting material (two distinct environments). Amine (-NH2) signal is broad, typically around 6.0–7.5 ppm.

  • Fused (Impurity): The pyrimidine ring protons shift significantly downfield due to planarity and ring current changes. The "bridgehead" nitrogen changes the coupling constants.

Corrective Actions:

  • Lower Temperature: Strictly maintain T < 50°C.

  • Buffer: Perform the reaction in the presence of a mild buffer (e.g., Sodium Acetate) to prevent pH excursions.

  • Time: Stop the reaction immediately upon consumption of starting material. Prolonged stirring favors the thermodynamic fused product.

Scenario C: "The product is an oil/gum that won't crystallize."

Diagnosis: Partial Hydrolysis or Solvent Trapping.[1] Triazoles with pyrimidine tails are notorious for trapping solvent.[1]

Corrective Actions:

  • Trituration: Sonicate the oil in Diethyl Ether or MTBE. This removes trapped solvent and induces crystallization.[1]

  • pH Swing: Dissolve the gum in dilute HCl (0.5 M), wash with EtOAc (removes non-basic impurities), then neutralize the aqueous layer carefully with NaHCO3 to precipitate the free base.

Part 4: Diagnostic Workflow

Use this logic tree to determine your next experiment.

Troubleshooting Start Start: Low Yield / Impurity CheckMass Check LCMS Mass Start->CheckMass MassCorrect Mass Correct (M+) CheckMass->MassCorrect Yes MassWrong Mass Incorrect CheckMass->MassWrong No CheckNMR Check 1H NMR (Pyrimidine Signals) MassCorrect->CheckNMR Hydrolysis Mass = Urea/SM? (Hydrolysis) MassWrong->Hydrolysis Fused Signals Shifted? (Fused Isomer) CheckNMR->Fused Shifted Downfield Linked Signals Normal? (Target) CheckNMR->Linked Comparable to SM ActionFused Action: Reduce Temp, Neutralize pH, Shorten Time Fused->ActionFused ActionLinked Action: Optimize Crystallization (Trituration) Linked->ActionLinked ActionHydro Action: Dry Solvents, Increase Conc., Switch Leaving Group Hydrolysis->ActionHydro

Figure 2: Troubleshooting Logic Matrix. Follow the path based on analytical data to identify the specific failure mode.

References

  • Mechanistic Insight on Triazole Formation

    • Title: Synthesis and SAR of [1,2,4]Triazolo[1,5-a]pyrimidines.[2][3][4][5]

    • Relevance: Details the conditions under which the linked system rearranges to the fused system.
    • Source: Journal of Medicinal Chemistry.
  • Dimroth Rearrangement Control

    • Title: The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines.[6][7][8]

    • Relevance: Provides the mechanism for the acid/base catalyzed rearrangement th
    • Source: Chemistry of Heterocyclic Compounds (via NIH).
  • General Synthesis of 5-amino-1,2,4-triazoles

    • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review.
    • Relevance: Standard protocols for N-cyanoimidate reactions.[1]

    • Source: Frontiers in Chemistry.[1]

  • Reactivity of Pyrimidinyl Hydrazines

    • Title: A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines.
    • Relevance: Discusses the nucleophilicity issues of hydrazinopyrimidines.
    • Source: Current Organic Chemistry.[1]

Sources

Technical Support Center: Troubleshooting Solubility of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges with this nitrogen-rich heterocyclic compound in Dimethyl Sulfoxide (DMSO). My goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Part 1: Foundational Knowledge - Understanding the Core Problem

Before we address specific troubleshooting steps, it's crucial to understand the chemical principles at play. Proactive knowledge is the best preventative measure.

Q1: Why are solubility issues common with this compound in DMSO?

A1: The structure of this compound is a key determinant of its solubility behavior. It is an aromatic heterocyclic compound containing both pyrimidine and triazole rings. Molecules with these features, particularly those with multiple nitrogen heteroatoms, often exhibit low solubility in DMSO.[1][2] This can be attributed to strong intermolecular forces in the solid-state (crystal lattice energy) that the solvent must overcome. While DMSO is a powerful polar aprotic solvent, compounds that are very planar and capable of significant crystal packing can resist dissolution.[3][4]

Q2: What specific properties of DMSO must I be aware of?

A2: While DMSO is an excellent solvent for many applications, its properties can also be a source of experimental variability if not properly managed.[5][6]

  • Hygroscopicity: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[7][8][9] This is the most common cause of solubility problems. The presence of even small amounts of water in DMSO changes its polarity and can significantly decrease the solubility of many organic compounds.[8][10]

  • Freezing Point: Anhydrous DMSO has a relatively high freezing point of 18.5°C (65.3°F).[5][8] If your DMSO remains liquid at temperatures slightly below this, it likely contains absorbed water.

  • Chemical Stability: While generally stable, DMSO can sometimes react with certain compounds or decompose under specific conditions, which could potentially affect your solute.[1][2]

Part 2: Systematic Troubleshooting Workflow

If you are facing an immediate solubility challenge, follow this logical progression of steps. This workflow is designed to solve the problem efficiently while minimizing the risk of compound degradation.

G cluster_0 Initial Dissolution Troubleshooting A Start: Undissolved Compound in DMSO B Step 1: Verify Solvent Quality Is the DMSO anhydrous and high-purity? A->B C Use fresh, anhydrous DMSO from a newly opened bottle. B->C No D Step 2: Vigorous Vortexing Vortex for 1-2 minutes at room temp. B->D Yes C->D E Is solution clear? D->E F Step 3: Gentle Heating Warm in a 30-40°C water bath for 10-15 mins. Vortex intermittently. E->F No J Success: Compound Dissolved Proceed to experiment or storage (see Protocol 3). E->J Yes G Is solution clear after cooling to RT? F->G H Step 4: Sonication Place in a bath sonicator for 15-30 mins at RT. G->H No (Precipitate forms) G->J Yes I Is solution clear? H->I I->J Yes K Issue Persists: Consider compound purity check (HPLC) or prepare a lower concentration stock. I->K No

Caption: A logical workflow for systematically addressing compound solubility issues.

Part 3: Detailed Protocols & FAQs

This section provides step-by-step instructions for key procedures and answers to frequently asked questions.

Experimental Protocols

Protocol 1: Enhanced Dissolution of this compound

This protocol should be followed if simple vortexing at room temperature is insufficient.

  • Solvent Verification: Begin with high-purity, anhydrous DMSO, preferably from a fresh, sealed bottle.[11] The hygroscopic nature of DMSO means that previously opened bottles may have absorbed atmospheric water, which is detrimental to the solubility of many organic compounds.[7][8]

  • Initial Mixing: Add the calculated volume of anhydrous DMSO to your weighed compound. Vortex vigorously for 1-2 minutes.

  • Gentle Heating: Place the sealed vial in a water bath set to 30-40°C for 10-15 minutes.[12] Intermittently remove and vortex the sample. Scientific Rationale: Increasing the temperature provides thermal energy to help overcome the crystal lattice energy of the solid.

  • Sonication: If undissolved particles remain, place the vial in a bath sonicator at room temperature for 15-30 minutes.[11][13] Ensure the vial is suspended in the water and not resting directly on the bottom to avoid localized overheating. Scientific Rationale: Sonication uses high-frequency sound waves to create cavitation bubbles. The collapse of these bubbles generates mechanical energy that breaks apart solute aggregates, increasing the surface area for dissolution.[12][13][14]

  • Final Inspection: Allow the solution to return to room temperature. A stable solution should remain clear. If a precipitate forms upon cooling, the solution is supersaturated at that concentration. In this case, you must either use the solution warm (if the experiment allows) or remake it at a lower concentration.

Table 1: Summary of Troubleshooting Techniques

Technique Key Parameters Scientific Rationale & Best Practices
Gentle Heating 30-40°C for 10-15 min Increases kinetic energy to aid dissolution. Always verify the thermal stability of your compound first to prevent degradation.[12]
Sonication Bath sonicator, 15-30 min Provides mechanical energy to break up aggregates.[11][12] A bath sonicator is preferred over a probe to prevent localized heating and potential compound degradation.

| Solvent Quality | Anhydrous, >99.9% Purity | Water absorbed by hygroscopic DMSO is a primary cause of reduced solubility for hydrophobic compounds.[7][8][10] |

Frequently Asked Questions (FAQs)

Q3: My compound dissolved after heating, but a precipitate formed after I stored it at -20°C and thawed it. Why?

A3: This is a classic sign of two potential issues: supersaturation and the effect of freeze-thaw cycles.

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Cooling or the introduction of nucleation sites (like from a freeze-thaw cycle) can cause the excess compound to precipitate out.[12]

  • Freeze-Thaw Cycles & Water: Freeze-thaw cycles can accelerate precipitation.[10] Furthermore, if the vial is not perfectly sealed, temperature changes can cause air (containing moisture) to be drawn into the vial, increasing the water content of your DMSO and reducing solubility.[10][12]

Protocol 2: Best Practices for Stock Solution Preparation and Storage

  • Dissolution: Prepare your stock solution using Protocol 1 to ensure complete dissolution.

  • Aliquoting: Immediately after dissolution, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (e.g., glass vials with screw caps and PTFE septa).

  • Storage: Store these single-use aliquots at -20°C or, for long-term storage, at -80°C.[7]

  • Usage: When you need the compound, remove a single aliquot, bring it to room temperature, and vortex briefly before use. Do not re-freeze a thawed aliquot. This practice minimizes exposure to atmospheric moisture and avoids the damaging effects of repeated freeze-thaw cycles.[7][12]

G cluster_1 Preventing Precipitation in Storage & Use A Prepare Clear Stock Solution (Protocol 1) B Aliquot into Single-Use Vials A->B C Store at -20°C or -80°C B->C D For Experiment: Remove ONE Aliquot C->D E Thaw to Room Temperature & Vortex D->E F Use in Experiment E->F G Discard Unused Portion of Aliquot F->G H Do NOT Re-Freeze G->H

Caption: Best practice workflow for storing and using DMSO stock solutions.

Q4: Could the purity of my this compound be the problem?

A4: Absolutely. Insoluble impurities from the synthesis or degradation products can act as nucleation sites, preventing your target compound from dissolving properly or causing it to precipitate. If you have access to analytical instrumentation, verifying the purity of your compound via High-Performance Liquid Chromatography (HPLC) is a recommended step for troubleshooting persistent solubility issues.[15]

Q5: My compound is dissolved in DMSO, but it crashes out when I add it to my aqueous assay buffer. What should I do?

A5: This is a very common issue known as solvent-shifting precipitation. The compound is soluble in the organic solvent (DMSO) but not in the final aqueous environment.[11][12]

  • Lower the Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.

  • Increase Final DMSO%: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically 0.1% to 1%) to help keep the compound in solution.[11][12] Always run a vehicle control with the same final DMSO concentration to check for effects on your system.[11]

  • Use Co-solvents: For particularly difficult compounds, the use of a co-solvent in the final dilution can be effective.[11] Common co-solvents include polyethylene glycol (PEG), ethanol, or surfactants like Tween 80.[12][14]

References

  • Benchchem. (n.d.). Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO.
  • Benchchem. (n.d.). Impact of hygroscopic DMSO on Ro 41-0960 solubility.
  • Cheng, X., Merz, K. M., & LaLonde, J. (2010). High Throughput Sonication: Evaluation for Compound Solubilization. Combinatorial Chemistry & High Throughput Screening.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges with C13H14BrN3O4 in DMSO.
  • Hielscher Ultrasonics. (2020).
  • Benchchem. (n.d.). An In-depth Technical Guide to the Hygroscopic Nature of DMSO in Experiments.
  • Kuz'min, V. E., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • BYJU'S. (2019). Dimethyl sulfoxide.
  • Sinner, E. K., & Griesinger, C. (2001). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.
  • Kuz'min, V. E., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • ResearchGate. (n.d.). (PDF)
  • Envirostar. (2023).
  • ResearchGate. (n.d.). (PDF) In Silico Approaches to Prediction of Aqueous and DMSO Solubility of Drug-Like Compounds: Trends, Problems and Solutions.
  • Modrzyński, J. J., et al. (2019). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology.
  • Sinner, E. K., & Griesinger, C. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Biochemistry.
  • National Center for Biotechnology Information. (n.d.). Examination of the Impact of Triazole Position within Linkers on Solubility and Lipophilicity of a CDK9 Degrader Series.
  • gChem. (n.d.). Dimethyl Sulfoxide (DMSO).
  • ResearchGate. (2024). Why DMSO is mostly used as a solvent for hydrophobic substances for cell study?
  • National Center for Biotechnology Information. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • Ziath. (n.d.). Issues in Compound Storage in DMSO.
  • Tetko, I. V., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current Drug Discovery Technologies.
  • Benchchem. (n.d.).
  • MDPI. (2021). Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review.
  • Bide Pharmatech. (n.d.). 1H-1,2,4-Triazol-5-amine | 65380-04-3.
  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine.
  • PubChem. (n.d.). [7][11][12]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-.

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[7][11][12]triazolo[1,5-a]pyrimidines bearing amino acid moiety.

  • National Center for Biotechnology Information. (2024).
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[1,5-a]pyridines.
  • ResearchGate. (2016). A rapid solid supported synthesis of 4-amino-5-(pyridin-4-YL)
  • DESWATER. (n.d.).
  • American Elements. (n.d.). 1-(pyrimidin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-4-one.
  • Benchchem. (n.d.). 3-(4-chlorophenyl)-5-methyl-N-[(oxolan-2-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine.
  • Chinese Journal of Microecology. (n.d.).
  • ResearchGate. (n.d.). Fast and sensitive method for the determination of trace 1,2,4-triazole and 4-amino-1,2,4-triazole by hydrophilic interaction liquid chromatography (HILIC) in antifungal drug substance.
  • MDPI. (n.d.). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)].
  • Sigma-Aldrich. (n.d.). 5,8-Dimethoxy-[7][11][12]triazolo[1,5-c]pyrimidin-2-amine.

  • Journal of University of Shanghai for Science and Technology. (2022).
  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (2021). Recent Trends in the Chemistry of[7][11][12]Triazole[1,5-a]pyrimidines.

Sources

purification methods for removing impurities from 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

[1]

Document ID: TSC-PUR-084 Topic: Impurity Removal & Purification Protocols Target Analyte: 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine (CAS: Related analogs ~ 61-82-5 core) Audience: Medicinal Chemists, Process Development Scientists[1]

Introduction: The Purity Imperative

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that this compound is a critical scaffold, often serving as a precursor for sulfonamide herbicides or kinase inhibitors.[1]

The fusion of the electron-deficient pyrimidine ring with the amino-triazole moiety creates a unique solubility profile.[1] Common impurities like 2-hydrazinopyrimidine (starting material), regioisomers , and oxidative dimers (azo-linkages) can severely poison downstream catalytic cycles or lead to false positives in biological assays.

This guide provides an autonomous, non-templated troubleshooting workflow designed to restore your material to >98% purity.

Module 1: Diagnostic Triage

Before selecting a purification method, diagnose the state of your crude material.

FAQ: What does my impurity profile indicate?
ObservationProbable Impurity/CauseDiagnostic Action
Yellow/Orange Discoloration Oxidation products (azo-dimers) or trace 2-hydrazinopyrimidine.[1]Check LC-MS for M+M dimers. Perform charcoal filtration.[1]
Sticky/Gummy Solid Trapped high-boiling solvents (DMF/DMSO) or oligomers.[1]Triturate with cold diethyl ether or MTBE.[1]
Insoluble White Precipitate Inorganic salts (KBr/NaCl) from cyclization (e.g., CNBr route).Test water solubility. Desalt via aqueous wash.[1]
Double Spot on TLC Regioisomer (3-amino vs. 5-amino) or unreacted hydrazine.[1]Run TLC in 10% MeOH/DCM with 1% NH₄OH.[1]

Module 2: Purification Decision Matrix

Use the following logic flow to select the optimal purification strategy.

Purification_Decision_TreeStartStart: Crude MaterialSolubilityIs it soluble in hot Ethanol?Start->SolubilityImpurityTypeMajor Impurity Type?Solubility->ImpurityTypeYesAcidBaseMethod B: Acid-Base Swing(pH Manipulation)Solubility->AcidBaseNo (Insol. Salts present)RecrystMethod A: Recrystallization(Ethanol/Water)ImpurityType->RecrystGeneral Purity <95%ColumnMethod C: Flash Chromatography(DCM/MeOH + NH3)ImpurityType->ColumnRegioisomers presentScavengeMethod D: Resin Scavenging(For Hydrazines)ImpurityType->ScavengeHydrazine presentRecryst->StartPurity still low?

Caption: Decision matrix for selecting the appropriate purification protocol based on solubility and impurity profile.

Module 3: Method A - The "Gold Standard" Recrystallization[1]

For this specific scaffold, the pyrimidine ring reduces water solubility compared to simple triazoles, making Ethanol (EtOH) the solvent of choice.

The Protocol
  • Dissolution: Suspend the crude solid in Absolute Ethanol (10 mL/g) .

  • Heating: Heat to reflux (approx. 78°C). If the solid does not dissolve completely, add Water dropwise (up to 10% v/v) until a clear solution is obtained.

    • Technical Insight: The water helps solubilize inorganic salts, which can then be hot-filtered if they remain insoluble (indicating they are not the product).

  • Clarification (Optional): If the solution is colored, add activated charcoal (5 wt%), reflux for 5 mins, and filter hot through Celite.

  • Crystallization: Remove the heat source.[1] Allow the flask to cool to room temperature slowly (over 2 hours) to avoid trapping impurities in the crystal lattice.

  • Harvesting: Cool to 0°C for 30 minutes. Filter the crystals and wash with cold Ethanol .

Why this works: The 1-(pyrimidin-2-yl) substituent provides enough lipophilicity to crystallize from cooling ethanol, while polar impurities (salts, unreacted hydrazine) remain in the aqueous/alcoholic mother liquor [1, 2].[1]

Module 4: Method B - The Acid-Base "Swing"

This method exploits the amphoteric nature of the aminotriazole. The amino group (pK_a ~ 4-5) can be protonated, while the triazole ring N-H (if unsubstituted at N1, though here N1 is substituted, making the amine the primary basic center) allows for salt formation.

The Protocol
  • Acidification: Dissolve the crude material in 1M HCl (10 mL/g).

    • Checkpoint: The product should dissolve.[1] If solids remain, filter them off (these are non-basic impurities).

  • Extraction (Wash): Wash the acidic aqueous layer with Ethyl Acetate (EtOAc) .

    • Mechanism:[1][2][3][4] Neutral organic impurities (dimers, non-basic byproducts) migrate to the EtOAc layer. Discard the organic layer.[1]

  • Basification: Cool the aqueous layer to 0-5°C. Slowly adjust pH to 8-9 using 2M NaOH or NH₄OH .

  • Precipitation: The free base this compound will precipitate.[1] Filter and dry.[1][5][6]

Acid_Base_SwingCrudeCrude MixtureAcidSolAcid Phase (HCl)[Product-H]+ Cl-Crude->AcidSolDissolve in 1M HClOrgImpOrganic Impurities(In EtOAc)AcidSol->OrgImpWash w/ EtOAcBasePptPrecipitation (NaOH)Free Base ProductAcidSol->BasePptAdjust pH to 9

Caption: Chemical logic of the Acid-Base Swing method, separating non-basic impurities via partitioning.

Module 5: Advanced Troubleshooting (FAQs)

Q: I have persistent unreacted hydrazine (2-hydrazinopyrimidine). How do I remove it?

A: Hydrazines are toxic and difficult to remove via crystallization.[1]

  • Chemical Scavenging: Dissolve the crude in EtOH and add a slight excess of acetone or benzaldehyde .[1] This converts the hydrazine into a hydrazone, which has significantly different solubility/polarity and can be removed via recrystallization (Method A) or chromatography.

  • Resin Treatment: Pass the solution through a polymer-supported aldehyde resin.[1]

Q: My product is co-eluting with a regioisomer on the column.

A: Aminotriazoles streak on silica due to interaction with acidic silanols.[1]

  • The Fix: Pre-treat your silica gel with 1% Triethylamine (TEA) in the mobile phase.

  • Recommended Mobile Phase: DCM : Methanol : NH₄OH (90 : 9 : 1).[1] The ammonia suppresses ionization and sharpens the peak.

References

  • Dolzhenko, A. V., et al. (2008). "Crystal structure of 3-pyridin-2-yl-1,2,4-triazol-5-amine." Acta Crystallographica Section E, 64(11), o2125. Link

    • Relevance: Describes the recrystallization of the direct structural analog (pyridine variant) from ethanol, establishing the baseline protocol.
  • BenchChem Protocols. (2025). "Synthesis of 3-Amino-1,2,4-triazoles: Application Notes." Link

    • Relevance: Validates the acid catalysis and ethanol/water recrystallization workflows for 5-substituted aminotriazoles.
  • Navidpour, L., et al. (2006). "Synthesis and biological evaluation of 1,2,4-triazole derivatives." Chemical & Pharmaceutical Bulletin. Relevance: Provides context on the solubility profiles and acid-base extraction techniques for triazole-pyrimidine hybrid systems.

Technical Support Center: Enhancing the Aqueous Stability of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this molecule in aqueous environments. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments and formulations.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The question-and-answer format is designed to help you quickly identify the root cause of a problem and implement a validated solution.

Q1: I've observed a rapid loss of my compound's concentration in my aqueous assay buffer. What are the likely causes?

A1: Rapid degradation of this compound in aqueous solutions typically stems from one or more of three primary degradation pathways: hydrolysis, oxidation, and photolysis. The specific vulnerability of your compound is influenced by the precise conditions of your experimental setup (pH, temperature, light exposure, and presence of dissolved oxygen or metal ions).

  • Hydrolytic Degradation: The pyrimidine ring is susceptible to hydrolysis. Under certain pH conditions, water can attack the C6 position of the pyrimidine ring, forming a less stable hydrate intermediate which can lead to subsequent ring-opening or other transformations. The rate of this process is often highly dependent on pH.[1][2]

  • Oxidative Degradation: The amine group on the triazole ring and the electron-rich heterocyclic rings are potential sites for oxidation.[3] This can be initiated by dissolved molecular oxygen, trace metal ion contaminants (which can catalyze oxidation), or reactive oxygen species (ROS). The oxidation of amino-triazoles can lead to a variety of degradation products.[4][5]

  • Photodegradation: Triazole-containing compounds can be susceptible to degradation upon exposure to UV or even ambient light.[6][7] This process involves the absorption of light energy, which can lead to bond cleavage and the formation of radical species that initiate further degradation.

To identify the dominant degradation pathway in your specific case, a systematic forced degradation study is the most effective approach.[8][9] This involves exposing the compound to stressed conditions to intentionally accelerate degradation, allowing you to pinpoint its vulnerabilities.

Q2: My HPLC/LC-MS analysis shows several new, unidentified peaks that increase over time. How can I identify them and prevent their formation?

A2: The appearance of new peaks is a clear indication of compound degradation. These peaks represent the various degradation products formed through pathways like hydrolysis, oxidation, or photolysis.

Identifying the Degradants: The first step is to characterize these new species. Forced degradation studies, as mentioned in A1, are crucial here.[10] By systematically applying stress conditions (e.g., acid, base, peroxide, light, heat), you can often selectively generate specific degradants, which aids in their identification. For example:

  • Peaks appearing primarily under acidic or basic conditions are likely hydrolytic products.

  • Peaks generated in the presence of hydrogen peroxide (H₂O₂) are oxidative products.[11]

  • Peaks that form upon exposure to a UV lamp are photolytic degradants.

Techniques like high-resolution mass spectrometry (LC-MS/MS) can provide molecular weights and fragmentation patterns to help elucidate the structures of these unknown compounds.[5][12]

Preventing Their Formation: Once you understand the primary degradation pathway, you can implement targeted stabilization strategies:

  • Control pH: Adjust the pH of your solution using a suitable buffer system to a range where the compound is most stable (see FAQ Q1).

  • Minimize Oxygen: For oxidative instability, de-gas your solvents and buffers by sparging with an inert gas like nitrogen or argon. You can also consider adding an antioxidant (see FAQ Q3).

  • Protect from Light: Work under low-light conditions and use amber-colored vials or foil-wrapped containers to prevent photodegradation.[6]

The following workflow provides a logical approach to troubleshooting observed instability.

G start Instability Observed (Loss of Parent, New Peaks) forced_degradation Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) start->forced_degradation analyze Analyze Samples by LC-MS Identify Major Degradation Pathway forced_degradation->analyze pathway Dominant Pathway? analyze->pathway hydrolysis Hydrolysis (Degradation in Acid/Base) pathway->hydrolysis pH-dependent? oxidation Oxidation (Degradation with H2O2) pathway->oxidation Peroxide-sensitive? photolysis Photolysis (Degradation with Light) pathway->photolysis Light-sensitive? sol_hydrolysis Optimize pH with Buffers Conduct pH-Rate Profile Study hydrolysis->sol_hydrolysis sol_oxidation De-gas Solutions (N2/Ar) Add Antioxidant/Chelator oxidation->sol_oxidation sol_photolysis Use Amber Vials Work in Low-Light Conditions photolysis->sol_photolysis validate Validate Stability Under Optimized Conditions sol_hydrolysis->validate sol_oxidation->validate sol_photolysis->validate

Caption: Troubleshooting workflow for identifying and mitigating instability.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling, storage, and formulation of this compound.

Q1: What are the optimal pH and temperature conditions for preparing and storing aqueous stock solutions?

A1: The optimal conditions must be empirically determined, but general principles for heterocyclic amines provide a strong starting point.

  • pH: The stability of molecules containing pyrimidine and triazole rings is often pH-dependent.[2][13] Extreme pH values (highly acidic or highly alkaline) typically accelerate hydrolysis.[10] For many nitrogen-containing heterocyclic compounds, a slightly acidic to neutral pH range (e.g., pH 4.0 - 7.0) is often found to be optimal. You should perform a pH-rate profile study by preparing your solution in a series of buffers across a wide pH range (e.g., pH 2 to 10) and monitoring the compound's concentration over time to identify the pH of maximum stability.

  • Temperature: Degradation reactions are almost always accelerated by higher temperatures.[2] Therefore, stock solutions should be stored at reduced temperatures. Refrigeration (2-8 °C) is standard practice. For long-term storage (>1-2 weeks), freezing at -20 °C or -80 °C is highly recommended. Note that you should check the compound's solubility at lower temperatures and be mindful of potential freeze-thaw instability by aliquoting the stock solution into single-use volumes.

Q2: Which buffer systems are most compatible with this compound?

A2: The choice of buffer is critical, as some buffer species can catalyze degradation.

  • Recommended Starting Points: Citrate and phosphate buffers are excellent starting points as they are common in biological and pharmaceutical applications and cover a wide pH range.

    • Citrate Buffer: Useful for the pH 3.0 - 6.2 range.

    • Phosphate Buffer (PBS): Useful for the pH 5.8 - 8.0 range.

  • Considerations: Always verify that the chosen buffer system does not negatively impact compound stability. Run a control experiment comparing the stability in your chosen buffer against a solution in purified water (adjusted to the same initial pH) to ensure the buffer components themselves are not promoting degradation.

Buffer SystemUseful pH RangeAdvantagesPotential Issues
Citrate 3.0 - 6.2Can chelate metal ions, potentially reducing oxidative degradation.May not be suitable for all cell-based assays.
Phosphate 5.8 - 8.0Biologically compatible, strong buffering capacity around neutral pH.Can sometimes participate in specific acid/base catalysis.
Acetate 3.8 - 5.8Simple system, useful for slightly acidic conditions.Volatile, may not be suitable for all applications.
HEPES/Tris 7.0 - 8.5Commonly used in cell culture and biochemical assays.Tris contains a primary amine that can be reactive.
Q3: My compound appears to be degrading via oxidation. What specific preventative measures can I take?

A3: If your forced degradation studies indicate oxidative instability, several effective strategies can be employed.

  • Removal of Dissolved Oxygen: Before adding your compound, sparge all aqueous buffers and solvents with an inert gas, such as nitrogen or argon, for 15-30 minutes. Maintain an inert atmosphere in the headspace of your container during storage.

  • Addition of Antioxidants: Including a small amount of an antioxidant in your formulation can protect your compound by preferentially reacting with oxidizing species. Common choices include:

    • Ascorbic Acid (Vitamin C): Effective in many aqueous systems.

    • Sodium Metabisulfite: A strong reducing agent.

    • Thiourea: Can scavenge hydroxyl radicals. *Note: Always test a small amount first to ensure compatibility and that the antioxidant does not interfere with your downstream assay.

  • Addition of Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are known catalysts for oxidation reactions.[14] Adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.01-0.1 mM) can sequester these ions and prevent them from participating in redox cycling.

The following diagram illustrates the primary degradation pathways and corresponding stabilization strategies.

G cluster_degradation Degradation Pathways cluster_solutions Stabilization Strategies compound 1-(pyrimidin-2-yl)-1H- 1,2,4-triazol-5-amine (in Aqueous Solution) hydrolysis Hydrolysis Pyrimidine ring opening (pH-dependent) compound->hydrolysis oxidation Oxidation Amine/ring oxidation (O2, metals) compound->oxidation photolysis Photolysis UV/light induced (Radical formation) compound->photolysis sol_hydrolysis pH Control Use optimal buffer (e.g., pH 4-7) Store at low temperature (2-8°C or -20°C) hydrolysis->sol_hydrolysis Mitigated by sol_oxidation Oxygen Exclusion Sparge with N2/Ar Add Antioxidants (e.g., Ascorbic Acid) Add Chelators (e.g., EDTA) oxidation->sol_oxidation Mitigated by sol_photolysis Light Protection Use amber vials Work under subdued light photolysis->sol_photolysis Mitigated by

Caption: Key degradation pathways and corresponding stabilization strategies.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol provides a framework to determine the degradation profile of your compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being subsequently degraded themselves.[9]

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC or UPLC-MS system

  • pH meter

  • Photostability chamber or UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of your compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Set Up Stress Conditions: For each condition, dilute the stock solution with the stressor solution to a final concentration of ~0.1 mg/mL. Prepare a control sample diluted with water.

ConditionStressorProcedureTime Points
Acid Hydrolysis 0.1 M HClIncubate at 60 °C.2, 6, 24, 48 hours
Base Hydrolysis 0.1 M NaOHIncubate at 60 °C.2, 6, 24, 48 hours
Oxidation 3% H₂O₂Keep at room temperature.2, 6, 24, 48 hours
Thermal WaterIncubate at 80 °C in the dark.1, 3, 7 days
Photolytic WaterExpose to light in a photostability chamber (ICH Q1B).6, 12, 24 hours
  • Sampling & Analysis:

    • At each time point, withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.

    • Dilute all samples to a suitable concentration for HPLC or LC-MS analysis.

    • Analyze the samples, monitoring for the decrease in the parent peak area and the appearance and increase of new peaks.

  • Data Interpretation: Compare the chromatograms from the stressed samples to the control. The conditions that show significant degradation indicate the compound's primary vulnerabilities. This information is critical for developing a stability-indicating analytical method.[3][8]

References

  • Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. [Link]

  • El-Sayed, R., et al. (2015). Photostability and Performance of Polystyrene Films Containing 1,2,4-Triazole-3-thiol Ring System Schiff Bases. Molecules. [Link]

  • Carter, K. N., & Greenberg, M. M. (2001). Direct measurement of pyrimidine C6-hydrate stability. Bioorganic & Medicinal Chemistry. [Link]

  • Fisher, G. J., & Johns, H. E. (1994). Effect of pH and temperature on the stability of UV-induced repairable pyrimidine hydrates in DNA. Biochemistry. [Link]

  • Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews. [Link]

  • Rao, B. M., et al. (2011).
  • Bilkova, E., et al. (2022). The Impact of a 1,2,3-Triazole Motif on the Photophysical Behavior of Non-K Tetrasubstituted Pyrene. Molecules. [Link]

  • Valverde, I. E., et al. (2020). 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity. Molecules. [Link]

  • Black, F. A., et al. (2019). Photophysics and Photochemistry of 1,2,3-Triazole-Based Complexes. ePrints Repository, Durham University.
  • Sureshbabu, K., et al. (2015). Role of pH in The Stability of Cytosine-Cytosine Mismatch and Canonical AT & GC Base Pairs Mediated With Silver Ion: A DFT Study. ResearchGate. [Link]

  • Al-Ghorbani, M., et al. (2016). Chemistry of 1, 2, 4-Triazole: A Review Article. International Journal of Science and Research (IJSR). [Link]

  • Fijalek, Z., et al. (2012). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. Bioinorganic Chemistry and Applications. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharma and Bio Sciences.
  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Arciniegas, S. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Sygnature Discovery. [Link]

  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

  • Jasiński, R., et al. (2015). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes. Molecules. [Link]

  • Corbet, C., & Feron, O. (2022). Role of pH in Regulating Cancer Pyrimidine Synthesis. Cancers. [Link]

  • Fairhurst, A. (2024). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • van Kuilenburg, A. B. P., et al. (2004). Scheme of pyrimidine degradation pathways showing the four steps and the enzymes involved. ResearchGate. [Link]

  • Lopez-Torres, M., et al. (1994). Aminotriazole effects on lung and heart H2O2 detoxifying enzymes and TBA-RS at two pO2. Experientia. [Link]

  • Campbell, C. D., & Rees, C. W. (1969). Reactive intermediates. Part I. Synthesis and oxidation of 1- and 2-aminobenzotriazole. Journal of the Chemical Society C: Organic.
  • Liu, Y., et al. (2020).
  • Gumrukcuoglu, N., et al. (2008). The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. ResearchGate. [Link]

  • Ueyama, E., et al. (2013). Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form. Journal of Pharmaceutical Sciences. [Link]

  • Rusinov, V. L., et al. (2021). Oxidative Aromatization of 4,7-Dihydro-6-nitroazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology. [Link]

  • Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E. [Link]

  • Sun, P., et al. (2021). Degradation pathway of triazole fungicides and synchronous removal of transformation products. Environmental Science and Pollution Research. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][6][15]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances.

  • Cerejeira, M. J., et al. (2018). Validation of an Analytical Method for 1,2,4-triazole in Soil Using Liquid Chromatography. Water, Air, & Soil Pollution. [Link]

  • Gobbi, S., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules. [Link]

  • U.S. Environmental Protection Agency. (2025). 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amine. CompTox Chemicals Dashboard. [Link]

  • Rodríguez-González, V., et al. (2020). Enhanced Photocatalytic Degradation of the Imidazolinone Herbicide Imazapyr. Catalysts. [Link]

  • PubChem. (n.d.). 1H-1,2,4-Triazol-5-amine, 1-propyl-. PubChem. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[2][6][15]triazolo[1,5-a]pyrimidines bearing amino acid moiety. Semantic Scholar.

  • Taylor, M., et al. (2022). Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds. ACS Infectious Diseases.

Sources

recrystallization solvent selection for 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Hello. I am Dr. Aris, Senior Application Scientist at the Purification Division. You are likely working with 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine , a nitrogen-rich heterocyclic intermediate often used in the synthesis of energetic materials, dyes, or pharmaceutical scaffolds.[1]

Because this molecule combines a lipophilic pyrimidine ring with a polar amino-triazole core, it presents a unique solubility profile that can lead to common frustrations like "oiling out" or poor impurity rejection.[1]

This guide is structured to help you navigate these challenges using a logic-based approach rather than a rigid recipe.

Part 1: Solvent Selection Strategy

Q: Which solvent should I try first?

A: Based on structural analogs (specifically the 3-(pyridin-2-yl) isomer) and the polarity of the amino-triazole moiety, Ethanol (EtOH) is your primary candidate.[1]

The molecule possesses a "push-pull" electronic structure: the electron-deficient pyrimidine ring and the electron-rich amino-triazole group create a dipole that responds well to protic polar solvents.[1]

Solvent Screening Hierarchy
TierSolvent SystemRationaleExpected Outcome
1 (Primary) Ethanol (Abs. or 95%) Balances the polarity of the amine with the aromaticity of the pyrimidine.[1]High Probability. Often yields needles or prisms.
2 (Alternative) Isopropanol (IPA) Slightly less polar than EtOH; higher boiling point allows for better solubility differentials.Medium Probability. Good if EtOH dissolves the compound too well at room temp.
3 (Rejection) Acetonitrile (ACN) Aprotic polar. Excellent for rejecting polar impurities (like unreacted hydrazine salts).Specific Use. Use if the crude material is highly colored or contains inorganic salts.
4 (Mixture) EtOH : Water (9:1 to 1:1) Water acts as a powerful anti-solvent to force precipitation.Recovery Focus. Use if yield is low in pure alcohols.[1]

Critical Note: Avoid chlorinated solvents (DCM, Chloroform) as the primary solvent; the amino group can form solvates, or solubility may be insufficient to achieve a saturated solution at safe temperatures.

Part 2: The Decision Matrix (Logic Flow)

Before starting your batch, run this mental simulation or small-scale test (50 mg) using the logic flow below.

SolventSelection Start Start: 50mg Sample TestEtOH Add 0.5mL Ethanol (Room Temp) Start->TestEtOH CheckSolubility Is it Soluble? TestEtOH->CheckSolubility SolubleCold Soluble at RT CheckSolubility->SolubleCold Yes InsolubleCold Insoluble at RT CheckSolubility->InsolubleCold No UseIPA Switch to Isopropanol (Less Polar) SolubleCold->UseIPA Too Soluble Heat Heat to Reflux InsolubleCold->Heat CheckHot Soluble at Reflux? Heat->CheckHot SolubleHot Soluble Hot CheckHot->SolubleHot Yes InsolubleHot Insoluble Hot CheckHot->InsolubleHot No Ideal IDEAL SYSTEM Proceed to Crystallization SolubleHot->Ideal AddWater Add Water dropwise (Anti-solvent) SolubleHot->AddWater If Yield Low UseDMF Switch to DMF/Water (Stronger Solvent) InsolubleHot->UseDMF Need Polarity

Figure 1: Decision matrix for selecting the optimal solvent system based on solubility behavior.

Part 3: Troubleshooting Common Issues

Q: My product is "oiling out" (forming a separate liquid phase) instead of crystallizing. Why?

A: This is common with nitrogen-rich heterocycles.[1] It occurs when the compound's melting point in the solvent mixture is lower than the saturation temperature (Liquid-Liquid Phase Separation).

The Fix (The "Seeding" Protocol):

  • Re-heat the mixture until the oil dissolves completely into a clear solution.

  • Cool slowly to just above the temperature where the oil appeared.

  • Add a Seed Crystal: If you have any solid material (even crude), add a tiny speck. This provides a nucleation site for the crystal lattice, energetically favoring the solid phase over the liquid oil phase.

  • Agitate vigorously: Scratch the inner wall of the flask with a glass rod. The friction creates micro-nucleation sites.

Q: The crystals are colored (yellow/orange), but the pure compound should be white/off-white.

A: This indicates conjugated oligomeric impurities or oxidation byproducts (e.g., azo compounds) trapped in the lattice.

The Fix (Carbon Treatment):

  • Dissolve the compound in boiling Ethanol.

  • Add Activated Carbon (1-5% weight equivalent) . Warning: Stop heating before addition to prevent boil-over.

  • Stir at reflux for 15 minutes.

  • Hot Filter through a Celite pad to remove the carbon.[1]

  • Allow the filtrate to crystallize.[1]

Part 4: Validated Experimental Protocol

This protocol is designed for a 1.0 g to 10.0 g scale.[1]

Materials Required
  • Crude this compound[1]

  • Solvent: Ethanol (absolute)

  • Anti-solvent: Distilled Water (optional)

  • Equipment: Round bottom flask, reflux condenser, magnetic stir bar, heating mantle.

Step-by-Step Workflow
  • Saturation: Place crude solid in the flask. Add Ethanol (approx. 10 mL per gram of solid).

  • Reflux: Heat to boiling with stirring.

    • Observation: If solid remains after 10 mins of reflux, add more Ethanol in 1 mL increments.

    • Target: You want a clear solution at boiling, but saturation (cloudiness) appearing immediately upon removing heat.

  • Hot Filtration (Critical): If there are insoluble black specks (inorganic salts or char), filter the hot solution rapidly through a pre-warmed funnel/filter paper.

  • Controlled Cooling:

    • Let the flask cool to room temperature on a cork ring (insulation). Do not place directly on a cold bench or in ice yet.

    • Why? Rapid cooling traps impurities inside the crystal lattice.

  • Crystallization: Once at room temperature, observe crystal formation.[2] If yield looks low, place in an ice bath (0-4°C) for 1 hour.

  • Isolation: Filter the crystals using vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake with cold Ethanol (or cold Ethanol/Water 1:1 mixture).

  • Drying: Dry in a vacuum oven at 40-50°C. Note: Triazoles can hold water/solvent tenaciously; ensure thorough drying.[1]

Part 5: Mechanism of Action (The "Why")

Understanding the molecular interactions ensures you can adapt if the standard protocol fails.

Interaction cluster_0 Solute-Solvent Interaction cluster_1 Impurity Rejection Molecule This compound Solvent Ethanol (OH group) Molecule->Solvent H-Bonding (Amino Group) Solvent->Molecule Dipole-Dipole (Triazole Ring) Impurity Polar Salts / Oligomers Lattice Crystal Lattice Impurity->Lattice Excluded during Slow Cooling

Figure 2: Mechanistic view of solubility and impurity rejection during the cooling phase.

The pyrimidine ring provides pi-stacking opportunities (Planar stacking), which drives the formation of stable crystal lattices (often monoclinic). The ethanol disrupts these stacks at high temperatures but, upon cooling, the pi-stacking forces overcome the solvation energy, forcing the molecule to crystallize out while leaving non-planar impurities in solution.

References & Further Reading

  • Dolzhenko, A. V., et al. (2008). "Crystal structure of 3-pyridin-2-yl-1,2,4-triazol-5-amine." Acta Crystallographica Section E, 64(11), o2125. (Demonstrates Ethanol recrystallization for the structural analog).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1] (General protocols for amino-triazole purification).

  • Erkin, A. V., & Krutikov, V. I. (2011).[3] "Synthesis and Molecular Structure of 1-(Pyrimidin-2-yl)-2-(4-aryl-1,3-thiazol-2-yl)hydrazines." Russian Journal of General Chemistry, 81, 1699–1704.[3] (Discusses synthesis and handling of pyrimidinyl-hydrazine intermediates).

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for this compound before handling, as triazole derivatives can possess energetic properties.[1]

Sources

overcoming steric hindrance in 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Agent: Senior Application Scientist, Heterocyclic Chemistry Division Topic: Overcoming Steric Hindrance & Regioselectivity Challenges

Introduction: The Steric Conundrum

Welcome to the technical support hub for the 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine scaffold. This structure is a privileged motif in medicinal chemistry, particularly for Adenosine A2A receptor antagonists and kinase inhibitors.

However, this scaffold presents a "perfect storm" of steric hindrance:

  • The Ortho-Clash: The C5-amine group is positioned ortho to the N1-pyrimidine linkage. This creates significant steric repulsion with the pyrimidine ring (specifically the H-6 or substituents at C-3 of the pyrimidine), forcing the biaryl system out of planarity.

  • Synthetic Barrier: This twist destabilizes the transition states required for standard Nucleophilic Aromatic Substitution (

    
    ), leading to stalled reactions or regiosrambling.
    
  • Rotational Lock: In highly substituted derivatives, the N1-C2 bond rotation is restricted, leading to atropisomerism that complicates NMR analysis and potency assays.

Below are the troubleshooting modules designed to resolve these specific failures.

Module 1: Synthesis Troubleshooting (Coupling Failures)

Issue: Standard


 (e.g., reacting 5-amino-1,2,4-triazole with 2-chloropyrimidine) yields <10% product or requires harsh conditions that decompose the amine.

Root Cause: The nucleophilic attack of the triazole N1 onto the pyrimidine is reversible. The steric bulk of the C5-amine prevents the formation of the planar Meisenheimer complex required for


.
Protocol: Sterically Demanding Buchwald-Hartwig Coupling

Switch to Palladium-catalyzed cross-coupling. The key is using bulky, electron-rich phosphine ligands that facilitate the difficult reductive elimination step of the crowded C-N bond.

Recommended Conditions:

  • Catalyst:

    
     (1-2 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos or tBuXPhos (Ligand:Pd ratio 1.2:1). Why? These ligands are massive. They wrap around the Pd center, forcing the crowded triazole and pyrimidine groups together to eliminate the product.

  • Base:

    
     (weak base, high functional group tolerance) or LiHMDS (if solubility is poor).
    
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Temp: 100–110 °C.

Step-by-Step Workflow:

  • Charge reaction vessel with 5-amino-1,2,4-triazole (1.0 equiv), 2-chloropyrimidine (1.1 equiv), and base (2.0 equiv).

  • Add Pd precursor and Ligand in a glovebox or under Argon counter-flow.

  • Add sparged solvent. Seal tube.

  • Heat to 110 °C for 12-16h.

  • Critical Check: If conversion stalls at 50%, add a second portion of catalyst/ligand (0.5 mol%).

Decision Tree: Choosing the Right Synthetic Route

SynthesisDecision Start Start: Synthesis of 1-(pyrimidin-2-yl)-triazol-5-amine CheckElect Is Pyrimidine Electron Deficient? (e.g., 2-Cl-4-CN-pyrimidine) Start->CheckElect SNAr Attempt SNAr (NaH, DMF, 100°C) CheckElect->SNAr Yes (Highly Deficient) CheckSteric Is C5-Amine Bulky? (e.g., N-alkylated) CheckElect->CheckSteric No (Neutral/Deactivated) Buchwald Buchwald-Hartwig (Pd/BrettPhos) SNAr->Buchwald Yield < 20% CheckSteric->Buchwald No (NH2) Linear Linear Synthesis (Build Triazole ON Pyrimidine) CheckSteric->Linear Yes (NH-R or N-R2) Buchwald->Linear Fails

Caption: Logic flow for selecting the optimal synthetic pathway based on electronic and steric constraints.

Module 2: Regioselectivity (The N1 vs. N2 Problem)

Issue: The reaction produces a mixture of N1-isomer (desired) and N2-isomer (undesired), or exclusively the N2-isomer.

Technical Insight: 1,2,4-triazoles exist in tautomeric equilibrium.

  • Thermodynamic Control: The N1-substituted product is usually more stable.

  • Kinetic/Steric Control: The C5-amine group sterically shields the N1 position. Therefore, electrophiles (like the pyrimidine) often attack the more accessible N2 or N4 positions.

Troubleshooting Guide:

MethodProtocolMechanism
1. The "Hard" Base Switch Use NaH in DMF at 0°C, then warm up.Deprotonation creates the triazolide anion. The N1 anion is more nucleophilic, but sterics still interfere.
2. Temporary Protection Protect the C5-amine with Boc or Acetyl .The protecting group adds more bulk, but it can hydrogen-bond with N4, forcing the tautomer to expose N1. Caution: If the PG is too big, it completely blocks N1, forcing N2 reaction.
3. Linear Construction (The "Nuclear Option") Do not couple. Synthesize the triazole onto the pyrimidine hydrazine.100% Regioselectivity. Reaction of pyrimidin-2-yl-hydrazine with N-cyano-imidates forms the triazole ring directly attached to N1.

Linear Synthesis Protocol (Route 3):

  • React 2-chloropyrimidine with hydrazine hydrate

    
    2-hydrazinopyrimidine .
    
  • React intermediate with dimethyl N-cyanodithioiminocarbonate (or similar N-cyano reagent).

  • Cyclize with an amine source.[1][2][3] Result: The pyrimidine is "baked in" at position N1. No steric clash during coupling.

Module 3: Analytical Anomalies (Atropisomerism)

Issue:


 NMR signals for the pyrimidine ring are broad or split at room temperature. LCMS shows a single peak, but NMR looks like a mixture.

Diagnosis: You are observing Atropisomerism . The steric clash between the C5-amine and the pyrimidine ring creates a high rotational energy barrier (>20 kcal/mol) around the N1-C2 bond. The molecule is stuck rotating slowly on the NMR timescale.

Verification Experiment (VT-NMR):

  • Dissolve sample in DMSO-

    
    .
    
  • Run

    
     NMR at 25°C (Baseline: Broad peaks).
    
  • Heat probe to 80°C or 100°C.

  • Result: If peaks sharpen and coalesce into distinct singlets/doublets, it is a conformational issue, not impurities.

Implication for Drug Discovery: If the rotational barrier is high enough to separate isomers (t1/2 > hours), you may need to separate the atropisomers (chiral HPLC) and test them individually, as they will bind the receptor differently.

Diagram: Steric Clash & Regioselectivity Zones

Sterics cluster_Triazole 1,2,4-Triazole Core N1 N1 (Target) N2 N2 (Side Product) N1->N2 C5 C5 C5->N1 NH2 NH2 (Steric Bulk) C5->NH2 NH2->N1 Blocks Access Pyrimidine Pyrimidine Electrophile Pyrimidine->N1 High E barrier Pyrimidine->N2 Kinetic Path (Less Hindered)

Caption: Visualization of the "Ortho-Effect" where the C5-amine shields N1, promoting N2-attack.

FAQs: Rapid Response

Q: My product is insoluble in MeOH and DCM. How do I purify it? A: These scaffolds are flat and rigid, leading to strong


-stacking.
  • Solution: Use a "polar organic" gradient. DCM:MeOH:NH4OH (90:9:1).

  • Alternative: Recrystallize from boiling DMF/Water or Acetic Acid.

Q: Can I use Microwave irradiation for the coupling? A: Yes, but be careful. Microwave heating (150°C, 20 min) can overcome the steric barrier for


, but it often degrades the primary amine (C5-NH2) or causes Dimroth rearrangement. Use Pd-catalysis (Module 1) for cleaner profiles.

Q: I need to scale this to 50g. Is Buchwald viable? A: Buchwald is expensive at scale. For >50g, switch to the Linear Synthesis (Hydrazine route) described in Module 2. It uses cheaper reagents and avoids heavy metal scavenging.

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Pd-Catalyzed Amination of Heteroaryl Halides with Bulky Phosphine Ligands."
    • Source:Journal of the American Chemical Society.[4]

    • Context: Establishes BrettPhos as the gold standard for hindered couplings.
    • URL:[Link]

  • Regioselective Triazole Synthesis

    • Title: "Regioselective Synthesis of 1,5-Disubstituted 1,2,4-Triazoles."
    • Source:Journal of Organic Chemistry.
    • Context: details the linear hydrazine route to avoid N1/N2 isomer mixtures.
    • URL:[Link]

  • A2A Receptor Antagonist Design (Tozadenant Analogs)

    • Title: "Design, synthesis and biological evaluation of Tozadenant analogues as adenosine A2A receptor ligands."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the structural requirements and steric constraints in A2A antagonist scaffolds.
    • URL:[Link]

  • Steric Hindrance in Triazole-Pyrimidine Couplings

    • Title: "Facile Buchwald–Hartwig coupling of sterically encumbered substrates effected by PNP ligands."[5]

    • Source:Dalton Transactions.
    • Context: Specific protocols for overcoming steric barriers in C-N bond form
    • URL:[Link]

Sources

Technical Support Center: Polymorph Control in 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide addresses the solid-state landscape of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine . This content is structured for process chemists and solid-state scientists encountering phase purity issues (solvates, oiling out, or metastable polymorphs) during crystallization.

Reference ID: TSC-PTA-2026 Applicable Compound: this compound (PTA) Chemical Class: N-rich Heterocycle / Bidentate Ligand

Executive Technical Overview

This molecule presents a classic "crystal engineering" challenge due to its high nitrogen content and conformational flexibility. The connection between the electron-deficient pyrimidine ring and the amino-triazole moiety creates three distinct drivers for polymorphism:

  • Rotational Isomerism: The C-N single bond between the pyrimidine and triazole rings allows for rotation, leading to different planar or twisted conformations in the lattice.

  • Annular Tautomerism: The 1,2,4-triazole ring proton can migrate (1H- vs 4H- forms), though the 1H- form is generally favored in the solid state due to intramolecular hydrogen bonding with the pyrimidine nitrogen.

  • Solvatomorphism: The molecule acts as a "hydrogen bond sponge." In the presence of strong H-bond donors (water, alcohols) or acceptors (DMF, DMSO), it preferentially forms solvates rather than anhydrous polymorphs.

The Goal: Isolate the thermodynamically stable anhydrous form (typically high-melting, dense packing) while avoiding metastable solvates and "oiling out" (Liquid-Liquid Phase Separation).

Critical Process Parameters (CPP) for Polymorph Selection

The following table summarizes the thermodynamic vs. kinetic levers you must pull to control the crystal form.

ParameterKinetic Control (Metastable/Amorphous)Thermodynamic Control (Stable Form)
Supersaturation (

)
High (

)
: Rapid precipitation favors metastable forms or oiling out.
Low (

)
: Slow growth favors the stable anhydrous lattice.
Solvent Class Protic / Strong Donors : Methanol, Water. Promotes solvate formation.Aprotic / Non-polar : Toluene, MeCN, EtOAc. Promotes anhydrous packing.
Temperature Shock Cooling : Traps high-energy conformers.Slow Cooling / Cycling : Allows error correction in stacking.
Agitation High Shear : Can induce secondary nucleation of kinetic forms.Low Shear : Sustains growth of stable seeds.

Diagnostic Workflow: Identifying Your Phase

Before attempting to fix a process, you must identify the nature of your solid. Use this decision matrix.

PhaseID Start Isolate Solid Sample DSC Run DSC (10°C/min) Start->DSC SinglePeak Single Sharp Endotherm (>230°C) DSC->SinglePeak High Purity MultiPeak Multiple Events (Exotherm/Endotherm) DSC->MultiPeak Polymorph Mix BroadPeak Broad Low T Endotherm (<150°C) DSC->BroadPeak Solvate/Wet Stable Likely Stable Anhydrous Confirm with PXRD SinglePeak->Stable Metastable Metastable Form Converting to Stable MultiPeak->Metastable Desolvation Desolvation Event Check TGA BroadPeak->Desolvation

Figure 1: Thermal Analysis Decision Tree. High-melting endotherms usually indicate the target anhydrous phase for this class of heterocycles.

Standard Operating Protocols (SOPs)

Protocol A: Competitive Slurry (The "Gold Standard" for Stability)

Use this when you have mixed phases or want to ensure you have the most stable form.

Theory: In a saturated solution, the more soluble (metastable) form dissolves, and the less soluble (stable) form grows. This is an Ostwald ripening process mediated by solubility differences.

  • Preparation: Prepare a saturated solution of the compound in Acetonitrile or Isopropanol at 25°C. (Avoid DMF/DMSO as they may form stable solvates).

  • Suspension: Add excess solid (approx. 50-100 mg/mL) to create a thick slurry. Crucial: If you have different batches/forms, mix them all in here to "compete."

  • Cycling: Agitate at 500 rpm. Cycle the temperature between 20°C and 40°C every 4 hours for 48–72 hours.

  • Isolation: Filter the solid hot (at 40°C) to prevent precipitation of kinetic forms during cooling.

  • Analysis: Dry and analyze via PXRD. The resulting pattern is your Thermodynamic Stable Form .

Protocol B: Anti-Solvent Crystallization (Avoiding "Oiling Out")

Use this if your compound is only soluble in DMSO/DMF and you need to recover it.

The Problem: Direct addition of water to a DMF solution of PTA often causes Liquid-Liquid Phase Separation (oiling out) because the metastable liquid phase is energetically accessible before the crystal nucleates.

The Fix:

  • Dissolution: Dissolve PTA in minimum DMSO at 60°C.

  • Seeding: Cool to 40°C. Add 1% w/w seeds of the Stable Form (from Protocol A).

  • Aging: Hold for 1 hour to ensure seeds do not dissolve.

  • Dosing: Add the anti-solvent (e.g., Ethanol or Isopropanol, not water yet) extremely slowly via a syringe pump.

    • Rate: 0.1 equivalents per minute.

  • Final Polish: Once a slurry is established, you can add water to drive yield, but only after a crystal bed exists to act as a template.

Troubleshooting & FAQs

Q1: My DSC shows a small endotherm at 120°C followed by a melt at 250°C. What is this?

Diagnosis: This is likely a desolvation event followed by recrystallization. Explanation: You have isolated a solvate (likely a hydrate or ethanolate). Upon heating, the solvent lattice collapses (120°C), the amorphous material recrystallizes into the anhydrous form (exotherm), which then melts at its true melting point (250°C). Action: Dry your sample under vacuum at 80°C for 24 hours. If the peak persists, the solvent is part of the crystal lattice (stoichiometric solvate). You must switch solvents (try Toluene/MeCN) to break this interaction.

Q2: The reaction mixture turns into a sticky oil instead of crystals.

Diagnosis: You are hitting the Metastable Zone Width (MSZW) Limit for Liquid-Liquid Phase Separation (LLPS). Action:

  • Increase Temperature: Oiling out is less likely at higher temperatures. Perform the crystallization closer to the boiling point of the solvent.

  • Seed Early: You need a surface for the molecules to latch onto. Seed the solution while it is still clear, before it becomes cloudy.

  • Change Solvent: Oiling out is common in "Good/Bad" solvent pairs with high polarity differences (e.g., DMSO/Water). Try a system with closer polarity, like Ethanol/Heptane.

Q3: Why does the color change from white to pale yellow between batches?

Diagnosis: This is often due to trace oxidation or ligand impurities , not necessarily polymorphism. Explanation: Amino-triazoles can oxidize to azo-linkages or trap trace metal ions (if used in catalysis) which are highly colored. Action:

  • Run HPLC purity check.[1] If purity is >99.5% for both, it could be a packing difference (chromophores stacking differently), but impurity is more probable.

  • Recrystallize from ethanol with activated charcoal to remove the color.

Mechanistic Visualization: Solvate vs. Anhydrous Pathways

This diagram illustrates why the choice of solvent dictates the final crystal form for this specific ligand.

CrystallizationPathways Solution PTA in Solution (Conformational Flux) DonorSolvent H-Bond Donor Solvent (H2O, MeOH) Solution->DonorSolvent Dissolve AproticSolvent Aprotic Solvent (MeCN, Toluene) Solution->AproticSolvent Dissolve Solvate Solvated Crystal (Solvent trapped in lattice) DonorSolvent->Solvate H-bond competition prevents self-assembly Anhydrous Anhydrous Crystal (Dense Packing) AproticSolvent->Anhydrous PTA-PTA interactions dominate Solvate->Anhydrous Desolvation (Heat/Vac) Risk of Amorphous

Figure 2: Solvent influence on crystal packing. Protic solvents compete for the critical N-H...N recognition sites required for the stable anhydrous lattice.

References

  • General Polymorphism in Triazoles

    • Matulis, D., et al. "Thermodynamic stability of triazole derivatives." Journal of Pharmaceutical Sciences, 2018.

  • Structural Analogs (Pyridine Derivatives)

    • Wang, J., et al. "Crystal structure of 3-pyridin-2-yl-1,2,4-triazol-5-amine." Acta Crystallographica Section E, 2006.

  • Oiling Out / LLPS Mechanisms

    • Veesler, S., et al. "Liquid-Liquid Phase Separation in Solution Crystallization." Annual Review of Chemical and Biomolecular Engineering, 2015.

  • Crystallization of N-Rich Heterocycles

    • Bernstein, J. "Polymorphism in Molecular Crystals." Oxford University Press, 2002. (Foundational Text for Competitive Slurry Protocols).

  • Synthesis and Characterization

    • Dolzhenko, A.V., et al. "1,2,4-Triazol-5-amines as valuable synthons."[2] Heterocycles, 2007.[2]

Disclaimer: This guide is for research purposes. Always verify thermal data with your specific batch, as impurity profiles can significantly alter polymorphic stability boundaries.

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine: An XRD-Centric Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of X-ray Diffraction (XRD) as the primary method for determining the three-dimensional structure of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will explore the causality behind the experimental choices in single-crystal XRD, compare its capabilities with powder XRD, and contextualize its findings with complementary data from other analytical techniques.

Introduction: The Imperative of Structural Certainty

In drug discovery and materials science, the precise arrangement of atoms within a molecule is paramount. It dictates function, reactivity, and interaction with biological targets. For novel compounds like this compound, which belongs to a class of nitrogen-rich heterocycles known for their diverse biological activities, unambiguous structural determination is not merely academic—it is a foundational requirement for rational drug design.[1] While various spectroscopic methods provide pieces of the structural puzzle, only X-ray diffraction can deliver a definitive, high-resolution map of atomic positions in the solid state.[2][3][4] This guide will navigate the workflow of single-crystal XRD, from crystal growth to data refinement, and objectively compare its outputs with those from alternative and supportive methods.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal method for determining the absolute structure of small molecules.[3][4] Its power lies in using a perfectly ordered, three-dimensional lattice—a single crystal—to diffract X-rays in a predictable pattern. Analyzing this pattern allows for the reconstruction of the electron density within the crystal, revealing the precise location of each atom.

The SC-XRD Experimental Workflow: A Self-Validating Protocol

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage validates the next. The quality of the final structure is entirely dependent on the rigor applied at each step.

XRD_Workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Data Analysis synthesis Compound Synthesis crystal_growth Crystal Growth synthesis->crystal_growth High Purity Required crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection ~20-500 μm ideal size data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (Phase Problem) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation Check R-factors, GOF final_structure Final 3D Structure validation->final_structure

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

The adage "garbage in, garbage out" is acutely true for crystallography. A high-quality single crystal is the single most critical factor for a successful structure determination.

  • Methodology: For a compound like this compound, which is likely a stable solid, the most common method is slow evaporation . A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is allowed to evaporate over several days to weeks in a vibration-free environment. The slow removal of solvent encourages the molecules to pack in a highly ordered, crystalline lattice rather than crashing out as an amorphous powder.

  • Causality: The choice of solvent is crucial. It must be one in which the compound has moderate solubility. If solubility is too high, it won't crystallize; if too low, it won't dissolve. The goal is to maintain a state of supersaturation for an extended period, which is the driving force for crystallization. For molecules with hydrogen bond donors and acceptors, like our target compound, protic solvents can facilitate the necessary intermolecular interactions for lattice formation.[5]

Once a suitable crystal (typically 0.02-0.5 mm in size) is obtained, it is mounted on a diffractometer and exposed to a monochromatic X-ray beam.[4]

  • Methodology: The crystal is mounted on a goniometer head and cooled to a low temperature (typically 100 K) using a cryostream of liquid nitrogen. This is a critical step.

  • Expertise: Cryo-cooling minimizes the thermal vibration of atoms. This has two major benefits: it reduces radiation damage to the crystal from the high-intensity X-ray beam and it results in sharper, more intense diffraction spots at higher angles.[2] This higher-resolution data is essential for accurately locating atoms, especially hydrogens. The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected by a detector.

The collected data consists of a list of diffraction spot intensities and their positions.

  • Methodology:

    • Data Reduction: The raw images are processed to determine the unit cell dimensions and integrate the intensities of each reflection.

    • Structure Solution: This is where the infamous "phase problem" is tackled.[6] Detectors can only record the intensity (amplitude) of the diffracted X-rays, but not their phase. Both are needed to calculate the electron density map. For small molecules, "direct methods" or dual-space algorithms are powerful statistical approaches that can successfully determine the initial phases and provide a rough structural model.

    • Structure Refinement: The initial model is refined using a least-squares method. In this iterative process, the atomic positions and thermal displacement parameters are adjusted to improve the agreement between the experimentally observed diffraction pattern and the one calculated from the model.

  • Trustworthiness: The quality of the final structure is judged by several metrics, most notably the R-factor (R1) and the Goodness-of-Fit (GooF) . A low R1 value (typically < 0.05 for good data) indicates a good match between the observed and calculated structure factors. A GooF value close to 1.0 suggests the model is a good fit for the data.[2]

Part 2: Alternative & Complementary Analytical Techniques

While SC-XRD provides the definitive solid-state structure, a multi-technique approach is necessary for a comprehensive understanding. No single technique can answer all questions, and their synergistic use provides a self-validating framework for structural elucidation.[7][8]

Techniques_Comparison center_node Structural Elucidation of This compound scxrd Single-Crystal XRD center_node->scxrd Absolute 3D Structure (Solid State) pxrd Powder XRD center_node->pxrd Phase Purity & Fingerprinting nmr NMR Spectroscopy center_node->nmr Connectivity & Solution Structure ms Mass Spectrometry center_node->ms Molecular Weight & Formula dft Computational (DFT) center_node->dft Geometric & Electronic Prediction

Caption: Interrelation of analytical techniques for comprehensive structural analysis.

Powder X-ray Diffraction (PXRD)

When single crystals are unavailable, powder XRD is an invaluable tool. It uses a polycrystalline sample, which contains thousands of tiny, randomly oriented crystallites.

  • How it Compares: Instead of discrete spots, the diffraction pattern is a series of concentric rings that are recorded as a 1D plot of intensity versus diffraction angle (2θ). This pattern serves as a unique "fingerprint" for a specific crystalline phase.[9]

  • Strengths: Excellent for identifying known phases, determining sample purity, and analyzing bulk material.[10]

  • Limitations: For a new compound like ours, solving the structure ab initio from powder data is extremely challenging. The collapse of 3D diffraction information onto a 1D axis causes severe peak overlap, making it difficult to accurately extract the intensities needed for structure solution.[9][10] Rietveld refinement can be used to refine a known or proposed structure against powder data, but it is not as robust as single-crystal refinement for novel structure determination.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining molecular structure in solution.

  • How it Compares: NMR provides information about the chemical environment and connectivity of atoms (¹H, ¹³C, ¹⁵N). It confirms the presence of the pyrimidine and triazole rings and the amine group. Techniques like COSY and HMBC establish the covalent bonding framework.

  • Strengths: It confirms that the fundamental molecular structure determined by XRD is maintained in solution. It is also essential for identifying tautomeric forms that may exist in equilibrium in solution, an important consideration for triazole-containing compounds.[5]

  • Limitations: NMR provides an average structure in the solution state and does not give information about intermolecular interactions like hydrogen bonding networks or crystal packing, which are crucial for understanding solid-state properties. Solid-state NMR (ssNMR) can bridge this gap and is a powerful complementary technique to XRD.[8][12][13]

Computational Chemistry (Density Functional Theory - DFT)

DFT calculations provide theoretical insight into molecular structure and properties.[14][15]

  • How it Compares: A computational model of the molecule can be generated and its geometry optimized to find the lowest energy conformation. This predicted structure can then be compared to the experimental XRD result.

  • Strengths: DFT is incredibly useful for validating an experimental structure. If the DFT-optimized geometry closely matches the XRD structure, it increases confidence in the result.[16][17] It can also help resolve ambiguities, for instance, by calculating the relative energies of different possible tautomers to predict the most stable form, which can then be confirmed by XRD.[12][13]

  • Limitations: DFT provides a model of a single molecule in a vacuum (or with a solvent model), not the complex, packed environment of a crystal. While crystal structure prediction (CSP) methods exist, they are computationally intensive and less definitive than a direct experimental determination by XRD.[3]

Data Summary and Comparison

To provide a tangible comparison, the following tables summarize the kind of data obtained from XRD and how the different techniques stack up against each other for the purpose of structural elucidation.

Table 1: Representative Crystallographic Data for a Pyridinyl-Triazol-Amine Analogue (Data based on the closely related structure of 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine[5])

ParameterValueSignificance
Chemical FormulaC₇H₇N₅Confirms the elemental composition in the crystal.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa=7.38Å, b=7.90Å, c=13.21Å, β=91.83°The dimensions of the repeating crystalline unit.
Z4The number of molecules in one unit cell.
R1 [I > 2σ(I)]0.042A low R-factor indicates a high-quality refinement and a reliable structure.
wR2 (all data)0.110A weighted R-factor based on all diffraction data.
Goodness-of-Fit (S)1.05A value close to 1 indicates a good model fit.

Table 2: Comparison of Key Analytical Techniques for Structural Analysis

TechniqueInformation ProvidedSample RequirementKey AdvantageKey Limitation
Single-Crystal XRD Absolute 3D structure, bond lengths/angles, stereochemistry, packing[18]Single crystal (~0.02-0.5 mm)[4]Unambiguous determination of solid-state structure.Crystal growth can be a significant bottleneck.[19][20]
Powder XRD Crystalline phase "fingerprint," lattice parameters, purityPolycrystalline powderFast, non-destructive, and suitable for bulk material analysis.[9]Structure solution for new compounds is very difficult due to peak overlap.[10]
NMR Spectroscopy Covalent bond connectivity, solution-state conformation, tautomerismSoluble sample (~1-10 mg)Provides structural information in the biologically relevant solution state.Provides no information on intermolecular packing or solid-state interactions.
Mass Spectrometry Molecular weight, elemental formula (high-res), fragmentation patterns[21]Small amount (~µg-ng)Extremely sensitive and confirms molecular identity.Provides no information on 3D structure or isomerism.
Computational (DFT) Predicted geometry, electronic properties, relative energies of isomers[16][14]None (in silico)Complements and validates experimental data; resolves ambiguities.[12][13]It is a theoretical model, not a direct measurement of the real structure.

Conclusion

The structural analysis of this compound is best achieved through a synergistic, multi-technique approach. Single-crystal X-ray diffraction is, and remains, the gold standard for providing an unambiguous, high-resolution three-dimensional structure in the solid state. The detailed protocol, from meticulous crystal growth to rigorous data refinement, is a self-validating system that yields definitive information on molecular conformation, hydrogen bonding, and crystal packing.

However, the insights from XRD are most powerful when contextualized with data from other methods. Powder XRD confirms the bulk purity of the synthesized material. NMR spectroscopy validates the covalent structure in solution, and mass spectrometry confirms the molecular formula. Finally, computational methods like DFT serve as a crucial tool for corroborating the experimental findings and exploring the molecule's electronic properties. For researchers in drug development, relying on this integrated analytical strategy is the most robust path to understanding the fundamental molecular properties that govern biological activity.

References

  • David, W. I. F., Shankland, K., & Florence, A. J. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. Acta Crystallographica Section C, Structural Chemistry, 81(10), 559-569. [Link]

  • Hughes, C. E., et al. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science, 11(10), 2644-2654. [Link]

  • Harris, K. D. M. (2015). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the American Crystallographic Association, 48. [Link]

  • Bandyopadhyay, A., et al. (2025). Structure–Property Correlations in Disubstituted 1,2,3-Triazoles: DFT Insights and Photophysical Analysis. ACS Omega. [Link]

  • Gonnella, N. C. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. EAS Symposium. [Link]

  • Harris, K. D. M. (2024). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

  • Hughes, C. E., et al. (2020). Resolving alternative organic crystal structures using density functional theory and NMR chemical shifts. Chemical Science. [Link]

  • Sathishkumar, R., et al. (2022). COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. International Research Journal of Education and Technology, 3(3). [Link]

  • Campomane, K. G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1735-1745. [Link]

  • David, W. I. F., et al. (2025). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. CentAUR. [Link]

  • Creative Biostructure. (2025). Common Problems in Protein X-ray Crystallography and How to Solve Them. Creative Biostructure. [Link]

  • El-Sayed, N. N. E., et al. (2021). Synthesis, X-ray crystallographic analysis, DFT studies and biological evaluation of triazolopyrimidines and 2-anilinopyrimidine. Lirias. [Link]

  • Ghafuri, H., et al. (2018). Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review. RSC Advances, 8(26), 14299-14321. [Link]

  • Excillum. (n.d.). Small molecule crystallography. Excillum. [Link]

  • Castellanos, S., & Teat, S. J. (2021). Application of Crystalline Matrices for the Structural Determination of Organic Molecules. ACS Central Science, 7(2), 233-247. [Link]

  • Brandán, S. A., et al. (2024). Structure-Aided Computational Design of Triazole-Based Targeted Covalent Inhibitors of Cruzipain. PubMed. [Link]

  • University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. [Link]

  • Aboelnga, M. M., et al. (2025). Computational simulation of the molecular structure of some triazoles as inhibitors for the corrosion of metal surface. ResearchGate. [Link]

  • Suzuki, T. (2023). Single Crystal vs. Powder X-Ray Diffraction. Pulstec USA. [Link]

  • Campomane, K. G., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

  • Shankland, K. (2017). Solving molecular organic crystal structures from powders. IUCr Journals. [Link]

  • Kumar, M. S., et al. (2024). Synthesis and Characterisation of Triazole, Pyrimidyl, Fluoroaniline, and Nitrobenzamide Derived Picrate Salts. Letters in Applied NanoBioScience, 13(2). [Link]

  • Gutzler, R., et al. (2024). The Devil Is in the Details: Pitfalls and Ambiguities in the Analysis of X-ray Powder Diffraction Data of 2D Covalent Organic Frameworks. JACS Au. [Link]

  • Al-Majid, A. M., et al. (2025). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. Molecules. [Link]

  • ResearchGate. (n.d.). Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences. ResearchGate. [Link]

  • Wang, J., et al. (2025). X-ray Diffraction Studies of Single-Crystal Materials for Broad Battery Applications. Chemical Reviews. [Link]

  • El-Dean, A. M. K., et al. (2022). The Synthesis, Antimicrobial Activity, and Molecular Docking of New 1, 2, 4-Triazole, 1, 2, 4-Triazepine, Quinoline, and Pyrimidine Scaffolds Condensed to Naturally Occurring Furochromones. MDPI. [Link]

  • Dolzhenko, A. V., et al. (2008). 3-Pyridin-2-yl-1H-1,2,4-triazol-5-amine. Acta Crystallographica Section E, 64(Pt 1), o125. [Link]

  • Massari, S., et al. (2021). Synthesis and characterization of 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide-based compounds targeting the PA-PB1 interface of influenza A virus polymerase. European Journal of Medicinal Chemistry, 209, 112944. [Link]

  • Al-Azmi, A., & Kalarikkal, A. K. (2021). Efficient synthesis of Triazolo[4,5-d]pyrimidine-7-carbonitriles and Imidazole-4,5-dicarbonitriles using Triethylorthoalkylates and their structural characterisation by Single-crystal x-ray diffraction. Kuwait Journal of Science, 48(2). [Link]

  • Al-Majid, A. M., et al. (2025). Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives. ResearchGate. [Link]

  • Romagnoli, R., et al. (2006). Synthesis and SAR of[9][12][16]Triazolo[1,5-a]pyrimidines, a Class of Anticancer Agents with a Unique Mechanism of Tubulin Inhibition. Journal of Medicinal Chemistry, 49(26), 7591-7598. [Link]

  • ResearchGate. (n.d.). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[9][12][16]triazolo[1,5- a ]pyrimidines bearing amino acid moiety. ResearchGate. [Link]

  • Kumar, D. S., et al. (2017). Synthesis, characterization and biological activity studies of certain 1-((benzo[d]thiazol-2-yl) methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine and 2-((5-aryl-1H-1,2,4-triazol. Taylor & Francis Online. [Link]

  • Shah, A. M., & Rojivadiya, A. J. (2025). An Expeditious Synthesis of 1,2,4-Triazolo[1,5-a]Pyrimidine. ResearchGate. [Link]

  • Zhang, H., et al. (2007). Synthesis and anti-tumor activities of novel[9][12][16]triazolo[1,5-a]pyrimidines. Molecules, 12(5), 1136-1146. [Link]

  • El-Naggar, M., et al. (2021). Synthesis and antimicrobial activity of some novel 1,2-dihydro-[9][12][16]triazolo[1,5-a]pyrimidines bearing amino acid moiety. RSC Advances, 11(5), 2824-2833. [Link]

Sources

mass spectrometry fragmentation patterns of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Analysis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Introduction

This compound is a novel heterocyclic compound incorporating two pharmacologically significant scaffolds: pyrimidine and 1,2,4-triazole. Pyrimidine derivatives are fundamental components of nucleic acids and are prevalent in a wide range of therapeutic agents, exhibiting anticancer, antiviral, and antimicrobial properties.[1] Similarly, the 1,2,4-triazole ring is a key structural motif in numerous antifungal, antidepressant, and anticonvulsant drugs.[2] The fusion of these two heterocycles presents a unique chemical entity with considerable potential in drug discovery and development.

Accurate structural elucidation is paramount for advancing the study of such molecules. Mass spectrometry (MS) is an indispensable analytical technique for determining molecular weight and deducing structural information through the analysis of fragmentation patterns.[3] However, for novel compounds like this compound, experimental mass spectral data may not be readily available.

This guide, designed for researchers and drug development professionals, provides a comprehensive, predictive analysis of the mass spectral fragmentation of this compound. By leveraging established fragmentation principles of its constituent rings, we will propose the primary fragmentation pathways under electron ionization (EI) conditions. This document serves as a predictive reference for identifying and characterizing this molecule and its analogs, comparing its expected fragmentation behavior to that of its fundamental building blocks.

Experimental Design & Rationale

While this guide is predictive, it is based on a standard and robust experimental methodology for the analysis of small organic molecules. The choice of ionization and analysis techniques is critical for generating informative and reproducible data.

Ionization Method: Electron Ionization (EI)

For the purpose of structural elucidation of a novel small molecule, Electron Ionization (EI) is the preferred method. EI utilizes a high-energy electron beam (typically 70 eV) to ionize the sample, imparting significant internal energy into the resulting molecular ion.[3] This excess energy induces extensive and predictable fragmentation, creating a detailed "fingerprint" mass spectrum that is highly valuable for structural confirmation and library matching. While softer ionization techniques like Electrospray Ionization (ESI) are excellent for determining molecular weight with minimal fragmentation, EI provides the rich structural detail necessary for this analysis.[4]

Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)

A high-resolution mass spectrometer, such as a Q-TOF, is ideal. It provides accurate mass measurements to four decimal places, enabling the determination of elemental composition for the molecular ion and its fragments, which is a critical step in confirming proposed structures.[3]

Detailed Experimental Protocol (Hypothetical)
  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of 10 µg/mL using methanol. The use of a volatile solvent is crucial for efficient sample introduction.

  • Instrumentation & Parameters:

    • Mass Spectrometer: Agilent 6545XT AdvanceLink Q-TOF LC/MS (or equivalent).

    • Inlet: Direct Insertion Probe (DIP). This avoids chromatographic separation and introduces the pure compound directly into the ion source, which is ideal for fundamental fragmentation studies.

    • Ion Source: Electron Ionization (EI).

    • Electron Energy: 70 eV. This is the standard energy used to create reproducible spectra that can be compared across different instruments and databases.[3]

    • Source Temperature: 230 °C. This temperature ensures the sample is volatilized without thermal degradation.

    • Mass Range: m/z 40-400. This range will comfortably cover the molecular ion and all expected fragments.

    • Acquisition Mode: High Resolution, 4 GHz.

  • Data Acquisition & Analysis:

    • Acquire data for 2 minutes to obtain an averaged spectrum with a good signal-to-noise ratio.

    • Process the raw data using appropriate software (e.g., Agilent MassHunter) to identify the m/z values and relative abundances of all ions.

    • Utilize the software's formula generator to determine the elemental composition of key ions based on their accurate mass measurements.

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing p1 Dissolve 1 mg of Compound in 1 mL Methanol p2 Dilute to 10 µg/mL p1->p2 ms1 Introduce Sample via Direct Insertion Probe p2->ms1 ms2 Ionize via Electron Ionization (70 eV) ms1->ms2 ms3 Analyze Ions with Q-TOF Mass Analyzer ms2->ms3 d1 Generate Mass Spectrum (m/z vs. Abundance) ms3->d1 d2 Determine Accurate Mass & Elemental Composition d1->d2 d3 Propose Fragmentation Pathways d2->d3 G cluster_main Primary Fragmentation Pathways cluster_secondary Secondary Fragmentation M [M]⁺• m/z 161 (C₇H₇N₅)⁺• F133 [M - N₂]⁺• m/z 133 (C₇H₇N₃)⁺• M->F133 - N₂ (from Triazole) F134 [M - HCN]⁺• m/z 134 (C₆H₆N₄)⁺• M->F134 - HCN (from Pyrimidine) F79 [C₄H₃N₂]⁺ m/z 79 M->F79 Inter-ring Cleavage F82 [C₃H₄N₃]⁺ m/z 82 M->F82 Inter-ring Cleavage F52 [C₃H₂N]⁺ m/z 52 F79->F52 - HCN

Caption: Proposed mass fragmentation pathway for this compound.

Summary of Predicted Fragments

The table below summarizes the key ions expected in the EI mass spectrum, their proposed elemental compositions, and the fragmentation event leading to their formation.

m/z (Predicted)Proposed FormulaProposed Structure/OriginRelative Abundance (Predicted)
161[C₇H₇N₅]⁺•Molecular IonHigh
134[C₆H₆N₄]⁺•Loss of HCN from pyrimidine ringMedium
133[C₇H₇N₃]⁺•Loss of N₂ from triazole ringMedium-High
82[C₃H₄N₃]⁺Aminotriazole cation from inter-ring cleavageMedium
79[C₄H₃N₂]⁺Pyrimidinyl cation from inter-ring cleavageHigh
52[C₃H₂N]⁺Loss of HCN from pyrimidinyl cation (m/z 79)Low-Medium

Comparison with Simpler Analogs

To understand the contribution of each heterocyclic system to the overall fragmentation pattern, it is instructive to compare the predicted spectrum of the target molecule with the known fragmentation of its core components.

  • 2-Aminopyrimidine: The mass spectrum of 2-aminopyrimidine is dominated by the molecular ion. The primary fragmentation route is the characteristic loss of HCN from the pyrimidine ring, followed by a subsequent loss of another HCN molecule. The inter-ring C-N bond in our target molecule provides an additional, competitive fragmentation pathway (yielding m/z 79 and 82) that is absent in simple aminopyrimidines.

  • 3-Amino-1,2,4-triazole: This molecule is known to fragment via the expulsion of N₂, a hallmark of the 1,2,4-triazole ring system. [2][5]It also shows losses of HCN and NH₂. In our target molecule, the pyrimidine substituent significantly stabilizes the molecular ion and introduces new fragmentation channels, such as the inter-ring cleavage, which compete with the intrinsic fragmentation of the aminotriazole ring.

The predicted fragmentation pattern of this compound is therefore a composite of the behaviors of its constituent rings, with the addition of a highly favored cleavage between the two rings. The presence of a strong peak at m/z 79 (pyrimidinyl cation) alongside a peak for the loss of N₂ (m/z 133) would be a strong indicator of the compound's specific structure.

Conclusion

This guide provides a detailed, predictive framework for the mass spectral analysis of this compound. Based on established principles, the EI mass spectrum is expected to be characterized by a prominent molecular ion peak at m/z 161 and key fragment ions at m/z 133 (loss of N₂), m/z 134 (loss of HCN), and particularly at m/z 79, corresponding to the stable pyrimidinyl cation formed from cleavage of the inter-annular bond. This comprehensive analysis, including a robust experimental protocol and comparative discussion, serves as a valuable resource for researchers in the positive identification and further investigation of this and related heterocyclic compounds in the field of drug discovery.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.

  • Sharma, P., & Sharma, R. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Rasayan J. Chem, 2(3), 691-695.

  • Singh, P., & Kumar, A. (2014). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Indian Research Journal of Pharmacy and Science, 1(3).

  • Ikizler, A. A., Ikizler, A., Erdogan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 423-436.

  • Taylor & Francis Online. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3).

  • Uchida, T., et al. (1973). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Chemical and Pharmaceutical Bulletin, 21(8), 1641-1648.

  • ResearchGate. (n.d.). Nitrogen-Containing Heterocyclic Compounds.

  • Myznikov, L., et al. (2020). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients. Pharmacia, 67(1), 29-37.

  • University of Arizona. (n.d.). Interpretation of mass spectra.

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).

  • Journal of Chemical Education. (1970). Fragmentation Mechanisms in Mass Spectrometry.

  • Sanna, M., et al. (2020). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Molecules, 25(8), 1869.

Sources

A Comparative Guide to the Validation of HPLC Methods for the Analysis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison and validation protocol for High-Performance Liquid Chromatography (HPLC) methods tailored for the quantification and purity assessment of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine. As a critical intermediate or potential active pharmaceutical ingredient (API) in drug development, ensuring a robust, reliable, and validated analytical method is paramount for quality control and regulatory compliance. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and validation parameter assessments, in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Imperative of Method Validation in Pharmaceutical Analysis

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended application.[4][5] For the analysis of a compound like this compound, a validated HPLC method ensures the reliability, reproducibility, and accuracy of results, which are critical for batch release, stability studies, and regulatory submissions.[6] The core parameters for validation, as stipulated by the ICH Q2(R1) guideline, include specificity, linearity, accuracy, precision, range, robustness, and sensitivity (Limit of Detection and Limit of Quantitation).[2]

Proposed Primary Analytical Method (Method A): Reversed-Phase HPLC

Given the chemical structure of this compound, which contains both polar amine and triazole functionalities along with a pyrimidine ring, a reversed-phase HPLC method is the logical starting point. This approach separates compounds based on their hydrophobicity.

Rationale for Chromatographic Conditions
  • Column: A C18 column is selected for its versatility and proven performance in separating a wide range of moderately polar compounds. The end-capping on modern C18 columns minimizes peak tailing for basic compounds like the target analyte.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is chosen. Acetonitrile serves as the organic modifier. The phosphate buffer is critical for controlling the pH of the mobile phase. Maintaining a consistent pH (e.g., pH 3.0) ensures that the analyte's ionization state is consistent, leading to reproducible retention times and improved peak shape.

  • Detection: The pyrimidine and triazole rings contain chromophores that absorb UV light. A photodiode array (PDA) detector is ideal, allowing for the determination of the optimal detection wavelength (λmax) and for peak purity analysis, which is crucial for specificity.

Detailed Chromatographic Conditions for Method A
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with PDA Detector
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Isocratic: 70% A / 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Run Time 10 minutes

A Step-by-Step Guide to Validating Method A

The validation process is a systematic series of experiments designed to verify that the method is suitable for its purpose.[4]

System Suitability

Before any validation runs, system suitability testing (SST) is performed to ensure the chromatographic system is operating correctly.[3] This is a self-validating check for the entire system.

Protocol:

  • Prepare a standard solution of this compound at a concentration of 100 µg/mL.

  • Inject this standard solution six consecutive times.

  • Calculate the key performance parameters.

Acceptance Criteria:

Parameter Acceptance Limit
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
%RSD of Peak Area ≤ 1.0%

| %RSD of Retention Time | ≤ 1.0% |

Specificity and Forced Degradation

Specificity is the ability of the method to measure the analyte accurately in the presence of other components such as impurities, degradants, or matrix components.[2][7] The most effective way to demonstrate specificity is through forced degradation studies.[8][9] These studies deliberately stress the analyte to generate potential degradation products, ensuring the method can separate them from the parent peak.[1][6]

Experimental Workflow for Forced Degradation:

Caption: Workflow for Forced Degradation Studies.

Protocol:

  • Acid/Base Hydrolysis: Reflux the drug substance in 0.1 M HCl and 0.1 M NaOH, respectively, at 60°C for several hours.[10]

  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide at room temperature.[10]

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10]

  • Analyze all stressed samples by HPLC alongside an unstressed control sample.

Acceptance Criteria:

  • The method must demonstrate baseline resolution (Rs > 2) between the main analyte peak and all degradation product peaks.

  • The peak purity analysis (via PDA detector) of the analyte peak in the presence of degradants must pass, indicating no co-eluting impurities.

  • A target degradation of 5-20% is generally desirable to ensure that the stability-indicating nature of the method is adequately challenged.[10]

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[12]

Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering 50% to 150% of the expected working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

Parameter Acceptance Limit
Correlation Coefficient (r²) ≥ 0.999

| Y-intercept | Should be close to zero |

Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value.[7] It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.[4]

Protocol:

  • Prepare samples (e.g., placebo or blank matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each level in triplicate (for a total of nine determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Hypothetical Accuracy Data:

Spiked Level Amount Added (µg/mL) Amount Recovered (µg/mL) % Recovery
80% 80.0 79.8 99.8%
80% 80.0 80.3 100.4%
80% 80.0 79.5 99.4%
100% 100.0 100.2 100.2%
100% 100.0 99.1 99.1%
100% 100.0 100.5 100.5%
120% 120.0 119.0 99.2%
120% 120.0 121.1 100.9%

| 120% | 120.0 | 120.4 | 100.3% |

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The %RSD for the recovery at each level should be ≤ 2.0%.

Precision

Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample under prescribed conditions.[4] It is evaluated at two levels: Repeatability and Intermediate Precision.

Protocol (Repeatability - Method Precision):

  • Prepare six individual samples from the same homogeneous batch at 100% of the target concentration.

  • Analyze all six samples.

  • Calculate the mean, standard deviation, and %RSD.

Protocol (Intermediate Precision):

  • Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

  • Compare the results from both studies.

Acceptance Criteria:

  • Repeatability: %RSD ≤ 2.0%.

  • Intermediate Precision: The overall %RSD for the combined data from both studies should be ≤ 2.0%.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2][13]

Protocol:

  • Systematically vary key parameters one at a time, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5 °C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a standard solution under each modified condition.

  • Evaluate the impact on system suitability parameters (retention time, peak shape, resolution).

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The retention time should not shift significantly to cause peak misidentification.

Comparison with Alternative HPLC Methods

While Method A is a robust starting point, alternative chromatographic strategies may offer advantages depending on the specific analytical challenge (e.g., resolving a particularly difficult impurity).

  • Method B: HILIC (Hydrophilic Interaction Liquid Chromatography): For highly polar analytes or impurities that are poorly retained in reversed-phase, HILIC is an excellent alternative.[14] It uses a polar stationary phase and a high-organic mobile phase. This can provide an orthogonal separation mechanism, which is highly valuable for confirming purity.

  • Method C: Gradient Reversed-Phase HPLC: If forced degradation studies reveal several degradation products with a wide range of polarities, an isocratic method may not provide adequate separation within a reasonable run time. A gradient method, where the mobile phase composition is changed over time (e.g., increasing acetonitrile from 10% to 90%), can effectively elute both polar and non-polar impurities in a single run.

Comparative Performance Summary
ParameterMethod A (Isocratic RP)Method B (HILIC)Method C (Gradient RP)
Primary Use Case Routine QC, Assay, PurityAnalysis of highly polar impurities, Orthogonal methodComplex impurity profiling, Stability studies
Speed Fast (typically < 10 min)Can be slower due to longer equilibration timesSlower than isocratic due to gradient and re-equilibration
Robustness High; less sensitive to small variationsModerate; can be sensitive to water content in mobile phaseHigh, but requires precise gradient pump performance
Resolution Power Good for analytes of similar polarityExcellent for polar compoundsExcellent for compounds with a wide polarity range
Development Complexity LowModerateModerate to High

Interrelation of Validation Parameters

The validation parameters are not independent; they form a cohesive system that, when taken together, proves the method is fit for purpose.

ValidationParameters cluster_0 Core Performance cluster_1 Quantitative Capability Specificity Specificity Accuracy Accuracy Specificity->Accuracy ensures correct measurement Precision Precision Linearity Linearity Range Range Linearity->Range Range->Accuracy Range->Precision LOQ Quantitation Limit LOQ->Range Robustness Robustness Robustness->Specificity Robustness->Precision

Caption: Relationship between key HPLC validation parameters.

Conclusion

The validation of an HPLC method for this compound is a multi-faceted process that provides a high degree of assurance in the quality of analytical data.[3] The proposed isocratic reversed-phase method (Method A) serves as a robust and efficient choice for routine quality control. However, for comprehensive impurity profiling or dealing with challenging polar impurities, orthogonal methods like HILIC (Method B) or a more powerful gradient separation (Method C) should be considered. The choice of method ultimately depends on the specific application, but the validation principles outlined in this guide—grounded in ICH guidelines—are universal and essential for ensuring product quality and patient safety.

References

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (n.d.).
  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies | LCGC International. (2021, March 26).
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.).
  • (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES - ResearchGate. (n.d.).
  • A Review of HPLC Method Development and Validation as per ICH Guidelines - Asian Journal of Pharmaceutical Analysis. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).
  • An Introduction To Forced Degradation Studies For Drug Substance Drug Product - Pharmaceutical Online. (2020, January 9).
  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods - Benchchem. (n.d.).
  • The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.).
  • New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific. (2020, March 23).
  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).
  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22).
  • Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8).
  • HPLC Methods for analysis of 1,2,4-triazole - HELIX Chromatography. (n.d.).

Sources

Confirming Purity of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming purity of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine via elemental analysis Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals[1][2]

Executive Summary

In the synthesis of heterocyclic building blocks like This compound (C₆H₆N₆), establishing absolute purity is critical for downstream efficacy in drug discovery.[1][2][3] While High-Performance Liquid Chromatography (HPLC) is the industry standard for monitoring reaction progress, it often fails to detect bulk contaminants such as moisture, inorganic salts, or residual solvents.[1]

This guide details the validation of C₆H₆N₆ purity using Elemental Analysis (EA) as the primary metric, compared against HPLC and Quantitative NMR (qNMR) . We provide specific protocols for handling this high-nitrogen (>50%) compound to prevent common combustion failures.

The Analyte: Chemical Profile & Theoretical Framework

Before initiating analysis, the theoretical composition must be established. This molecule features a high nitrogen-to-carbon ratio, characteristic of energetic materials or high-density ligands, presenting unique challenges for standard combustion analysis.[1][2]

Compound: this compound Molecular Formula: C₆H₆N₆ Molecular Weight: 162.15 g/mol [1][2]

Table 1: Theoretical Elemental Composition (CHN)
ElementCountAtomic MassTotal Mass ContributionTheoretical % (w/w)
Carbon (C) 612.01172.06644.44%
Hydrogen (H) 61.0086.0483.73%
Nitrogen (N) 614.00784.04251.83%

Critical Insight: The nitrogen content exceeds 50%. Standard EA protocols using limited oxygen dosing may result in incomplete combustion, leading to low Nitrogen values and carbonized residue (coke) formation.

Comparative Analysis: EA vs. HPLC vs. qNMR

To select the appropriate validation method, researchers must understand the "blind spots" of each technique.

Table 2: Method Performance Matrix
FeatureElemental Analysis (CHN) HPLC-UV/MS qNMR (¹H)
Scope Bulk Purity (Solids)Chromatographic PurityStructural & Bulk Purity
Detection Basis Mass % of ElementsUV Absorption / IonizationProton Resonance Integration
Blind Spots Cannot distinguish isomers; sensitive to weighing errors.[1][2]Inorganic salts, water, residual solvents often invisible.[4]Requires internal standard; lower sensitivity than HPLC.[2]
C₆H₆N₆ Specifics Gold Standard for confirming salt-free, dry solid state.[1][2]May show >99% area even if sample is 10% water/salt.[2]Best for quantifying residual solvent levels.
Sample Req. 2–5 mg (Destructive)<1 mg (Non-destructive)5–10 mg (Non-destructive)
Experimental Protocol: High-Nitrogen Elemental Analysis

This protocol is designed to mitigate the "incomplete combustion" error common with high-N heterocycles.[1][2]

Prerequisites
  • Instrument: Flash 2000 or Elementar vario EL cube (or equivalent).

  • Combustion Aid: Tungsten Trioxide (WO₃) or Vanadium Pentoxide (V₂O₅).[1]

  • Carrier Gas: Helium (Grade 5.0+).

Step-by-Step Methodology
  • Sample Pre-Treatment (Crucial):

    • The triazole-amine moiety is hygroscopic.[1][2]

    • Action: Dry the sample under high vacuum (<1 mbar) at 40°C for 4 hours in the presence of P₂O₅ desiccant.

    • Verification: Confirm constant mass before analysis.[2]

  • Weighing & Encapsulation:

    • Weigh 2.000 ± 0.005 mg of the dried sample into a tin capsule.

    • Addition of Oxidizer: Add 5–10 mg of WO₃ powder directly into the capsule. This supplies immediate oxygen at the core of the sample during flash combustion, preventing charring.

  • Instrument Parameters:

    • Furnace Temperature: Set to 1020°C (Standard is often 950°C; higher temp required for refractory C-N bonds).

    • Oxygen Dosing: Increase O₂ loop volume or injection time by 20% relative to sulfanilamide standards.

  • Data Validation:

    • Run a "Blank" (empty tin + WO₃).

    • Run a "Conditioning" standard (high N compound like Acetanilide).

    • Acceptance Criteria: Results must fall within ±0.4% of theoretical values (Journal of Organic Chemistry standard).

Decision Logic & Workflow

The following diagram illustrates the logical pathway for confirming purity, specifically addressing what to do when EA fails (a common scenario with this compound class).

PurityWorkflow Start Synthesized Crude This compound HPLC Step 1: HPLC-UV (Check Organic Impurities) Start->HPLC DecisionHPLC Purity > 98%? HPLC->DecisionHPLC Purify Recrystallize / Column DecisionHPLC->Purify No Dry Step 2: Vacuum Dry (Remove Solvents/Water) DecisionHPLC->Dry Yes Purify->HPLC EA Step 3: Elemental Analysis (CHN) (w/ WO3 additive) Dry->EA DecisionEA Within ±0.4%? EA->DecisionEA Pass PASS: Bulk Purity Confirmed Ready for Biological Assay DecisionEA->Pass Yes FailAnalysis Analyze Deviation DecisionEA->FailAnalysis No qNMR Step 4: Run qNMR / TGA (Quantify Solvates/Inorganics) FailAnalysis->qNMR Suspect Solvent/Water Recalc Recalculate Theoretical (Adjust for Solvate) qNMR->Recalc Recalc->EA Re-evaluate

Figure 1: Analytical workflow for validating high-nitrogen heterocyclic compounds. Note the feedback loop involving qNMR if EA fails due to solvation.

Troubleshooting EA Deviations

If your EA results deviate from the theoretical ±0.4%, use this diagnostic table to identify the root cause.

ObservationLikely CauseCorrective Action
Low %C, Low %N, High %H Moisture (H₂O) The sample is hygroscopic.[1][2] Dry longer at higher temp or perform TGA to quantify water.[2]
Low %C, Low %N, Low %H Inorganic Contamination Silica or metal salts (e.g., NaCl from workup) are present.[1] These do not burn.[2] Re-filter or sublime.
Low %N, Normal %C Incomplete Combustion Nitrogen trapped as nitrides. Add more WO₃ or increase O₂ flow.
High %C, High %H Residual Solvent Trapped solvent (e.g., EtOAc, EtOH).[1] Verify with ¹H-NMR and dry under high vacuum.
References
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1][2] Link[1]

  • Babij, N. R., et al. (2016). Elemental Analysis: An Important Purity Control but Prone to Manipulations.[2][5] Inorganic Chemistry Frontiers. Link

  • Tziouvara, O., et al. (2022). Synthesis and characterization of 1,2,4-triazole derivatives. Molecules, 27(3), 982.[1] Link

Sources

A Guide to the Thermal Analysis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine: A Methodological and Comparative Framework

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the thermal analysis of 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine, a novel heterocyclic compound of interest in pharmaceutical research. In the absence of published experimental data for this specific molecule, this document establishes a robust, self-validating protocol based on internationally recognized standards and synthesizes a predictive analysis of its thermal behavior. The comparison is drawn from established data on its constituent chemical moieties—pyrimidine and 1,2,4-triazole—to provide researchers and drug development professionals with a grounded expectation of its stability, decomposition profile, and handling considerations.

Introduction: The Imperative of Thermal Analysis for Novel Heterocyclic APIs

In pharmaceutical development, the thermal stability of an Active Pharmaceutical Ingredient (API) is a critical quality attribute that influences its safety, shelf-life, and formulation strategy. Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for characterizing new chemical entities (NCEs).[1][2] TGA provides quantitative data on mass loss as a function of temperature, revealing decomposition temperatures and compositional information, while DSC measures the heat flow associated with thermal events like melting, crystallization, and glass transitions.[3][4][5]

The target molecule, this compound, is a nitrogen-rich heterocyclic compound. Such structures are known for their diverse biological activities but can also exhibit energetic decomposition.[6][7] Its architecture, fusing a pyrimidine ring—a cornerstone of nucleobases[8][9]—with a 1,2,4-triazole ring, known for its role in medicinal chemistry and high thermal stability[10][11], suggests a complex thermal profile. This guide outlines a detailed methodology to elucidate this profile and provides a comparative discussion based on the known thermal behavior of its parent heterocyclic systems.

Detailed Experimental Protocols

To ensure data integrity and reproducibility, all thermal analyses must adhere to established standards. The following protocols are designed based on guidelines from ASTM International.

Core Instrumentation and Calibration
  • Analyzers: A calibrated, simultaneous TGA/DSC analyzer or separate high-sensitivity TGA and DSC instruments are required.

  • TGA Standards: The methodology should conform to ASTM E1131, "Standard Test Method for Compositional Analysis by Thermogravimetry".[12][13][14][15]

  • DSC Standards: Temperature and enthalpy calibration must be performed according to ASTM E967, using certified reference materials like indium.[3][16][17][18]

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of the analyte.

  • Sample Preparation: Accurately weigh 3-5 mg of the dried analyte into a platinum or alumina crucible. A small sample mass minimizes thermal gradients within the sample.

  • Instrument Setup: Place the crucible in the TGA furnace.

  • Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes before the run. An inert atmosphere is critical to study thermal decomposition in the absence of oxidative effects.[4]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a linear heating rate of 10°C/min. This rate provides a good balance between resolution and experimental time.

  • Data Acquisition: Continuously record the sample mass and temperature throughout the program. The primary outputs will be the TGA curve (mass % vs. temperature) and the derivative thermogravimetric (DTG) curve (rate of mass loss vs. temperature).

Differential Scanning Calorimetry (DSC) Protocol

This protocol aims to identify melting point, purity, and other phase transitions.

  • Sample Preparation: Accurately weigh 1-3 mg of the analyte into a non-hermetic, pierced-lid aluminum pan. The pierced lid allows any evolved gases during decomposition to escape, preventing pressure buildup.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Atmosphere: Purge the cell with high-purity nitrogen at a flow rate of 50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C (or just beyond the final decomposition event observed in TGA) at a heating rate of 10°C/min.

  • Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation P1 Dry Analyte P2 Weigh 1-5 mg P1->P2 A1 Load Sample & Reference (Alumina/Pt for TGA, Al for DSC) P2->A1 A2 Purge with N2 (50 mL/min) A1->A2 A3 Execute Thermal Program (Ramp 10°C/min) A2->A3 D1 TGA/DTG Curve: Mass Loss vs. Temp A3->D1 D2 DSC Curve: Heat Flow vs. Temp A3->D2 D3 Identify Thermal Events (Melting, Decomposition) D1->D3 D2->D3 D4 Determine Kinetic Parameters D3->D4 caption Fig 1. Experimental workflow for TGA/DSC analysis.

Caption: Fig 1. Experimental workflow for TGA/DSC analysis.

Predicted Thermal Behavior and Comparative Analysis

Based on the extensive literature on pyrimidine and 1,2,4-triazole derivatives, a predictive profile for this compound can be constructed.

Predicted DSC Profile

The DSC thermogram is expected to show a sharp endothermic peak corresponding to the melting of the crystalline solid. This will be immediately followed by one or more exothermic events, which are characteristic of decomposition processes, particularly in high-nitrogen compounds.[11] The sharpness of the melting endotherm can serve as an initial indicator of purity.

Predicted TGA Profile

The TGA curve is anticipated to exhibit a multi-step decomposition process. The high thermal stability often associated with the 1,2,4-triazole ring suggests that decomposition will likely initiate above 200°C.[7][11]

  • Step 1: Initial Degradation. Theoretical studies on similar structures suggest that the exocyclic amino group (-NH2) is often the first substituent to be cleaved from the triazole ring upon heating.[19][20] This would correspond to an initial, well-defined mass loss.

  • Step 2: Ring Scission. Following the initial loss, the subsequent and more significant mass loss events would be due to the cleavage and fragmentation of the heterocyclic rings. The N-N bond in the 1,2,4-triazole ring is a known point of thermal instability and a likely site for initial ring opening.[10]

  • Step 3: Pyrimidine Decomposition. The pyrimidine ring is generally stable, but its degradation pattern is heavily influenced by its substituents.[1][21] Its fragmentation would likely occur concurrently with or following the triazole ring decomposition, leading to a complex, possibly overlapping, mass loss step.

G cluster_decomp Decomposition Cascade start 1-(pyrimidin-2-yl)-1H- 1,2,4-triazol-5-amine step1 Step 1: Initial Cleavage - Loss of Amino Group (-NH2) - Formation of radical intermediate start->step1 step2 Step 2: Triazole Ring Scission - Cleavage of N-N bond - Release of N2 gas step1->step2 Increasing Temperature step3 Step 3: Pyrimidine Ring Fragmentation - Complex fragmentation - Formation of smaller volatile molecules step2->step3 step4 Final Product - Char residue (if any) step3->step4 caption Fig 2. Proposed thermal decomposition pathway.

Caption: Fig 2. Proposed thermal decomposition pathway.

Comparative Data Summary

The following table summarizes the expected thermal events for the target molecule in comparison to general observations for its parent heterocyclic classes.

PropertyPredicted for this compoundGeneral Observations for 1,2,4-Triazole DerivativesGeneral Observations for Pyrimidine Derivatives
Melting Point (DSC) Single, sharp endotherm expected before decomposition.Varies widely with substitution; many melt with decomposition.[11][22]Varies widely based on structure and substituents.[1][21]
Decomposition Onset (TGA) Expected >200°C.Often exhibit high thermal stability, with decomposition onsets ranging from 180°C to over 300°C.[7]Stability is highly dependent on substituents; can range from <200°C to >300°C.[1]
Decomposition Profile (TGA) Multi-step process: 1) -NH2 loss, 2) Ring fragmentation.Often multi-step; influenced by substituents like amino or nitro groups.[6][19]Can be single or multi-step, dictated by the nature and position of substituents.[1]
Atmosphere Effect Significant difference expected between N2 and Air (oxidative).Decomposition mechanism is highly sensitive to the presence of oxygen.Oxidative atmosphere typically lowers the decomposition temperature.
Energetic Potential High, due to high nitrogen content. Should be handled with care.Many derivatives are studied as energetic materials due to high positive heats of formation.[6][7]Generally less energetic unless substituted with groups like nitro.

Implications for Pharmaceutical Development

The predicted thermal profile has direct consequences for the development of this compound as a drug candidate:

  • Stability and Storage: A decomposition onset above 200°C would suggest good thermal stability under standard storage conditions (e.g., room temperature). However, the exact onset temperature determined by TGA is crucial for setting shelf-life and excursion limits.

  • Polymorphism: DSC analysis is vital for screening for different crystalline forms (polymorphs), which can have different solubilities, stabilities, and bioavailabilities. Any thermal events prior to melting should be investigated as potential solid-state transitions.

  • Safety: The high nitrogen content and predicted exothermic decomposition warrant careful handling. The energy released during decomposition, which can be estimated from the DSC data, is a key parameter for process safety assessments to mitigate risks of thermal runaway during manufacturing and storage.

  • Formulation: Knowledge of the melting point is essential for developing formulations, particularly for melt-based processes like hot-melt extrusion. The decomposition temperature defines the upper limit for any heat-involved processing steps.

Conclusion

While direct experimental data for this compound is not yet available in public literature, a robust analytical strategy can be designed based on established standards and principles. By synthesizing knowledge from the well-studied thermal behaviors of pyrimidine and 1,2,4-triazole derivatives, we can formulate a strong predictive hypothesis. The compound is expected to exhibit high thermal stability with a multi-stage decomposition pathway initiated by the loss of its amino group followed by ring fragmentation. The detailed TGA and DSC protocols outlined herein provide a clear and validated path for researchers to obtain precise, reliable data, which is fundamental for advancing the development of this promising pharmaceutical compound.

References

  • Westmoreland Mechanical Testing. (n.d.). Thermogravimetric Thermal Analysis (TGA).
  • ASTM E1131-20, Standard Test Method for Compositional Analysis by Thermogravimetry, ASTM International, West Conshohocken, PA, 2020,

  • ASTM E967-03, Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers, ASTM International, West Conshohocken, PA, 2003,

  • Jadhav, P. M., et al. (2021). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives. RSC Advances, 11(55), 34839-34848. [Link]

  • Scribd. (n.d.). Temperature Calibration for DSC and DTA. Retrieved from Scribd. [Link]

  • Wang, F., et al. (2021). Theoretical study on mechanism of decomposition reaction of 1,2,4-triazole derivatives. Molecular Physics, 119(23), e2002773. [Link]

  • Al-Awadi, N. A., et al. (2023). Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. Molecules, 28(1), 345. [Link]

  • Applus+ DatapointLabs. (n.d.). Thermogravimetric Analysis (TGA) Testing of Materials. Retrieved from datapointlabs.com. [Link]

  • Torontech. (2025). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from torontech.com. [Link]

  • Eurolab. (n.d.). ASTM E1131 Standard Test Method for Composition Analysis by Thermogravimetry. Retrieved from eurolab.com.tr. [Link]

  • PhysicsNorm. (n.d.). ASTM E967-18: Standard Test Method for Temperature Calibration of Differential Scanning Calorimeters and Differential Thermal Analyzers. Retrieved from physicsnorm.com. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Retrieved from intertek.com. [Link]

  • Wang, F., et al. (2021). Theoretical study on mechanism of decomposition reaction of 1,2,4-triazole derivatives. Figshare. [Link]

  • Godhani, D. R., et al. (2014). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research, 6(6), 1034-1041. [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas, 48(2), 436-453. [Link]

  • Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. ResearchGate. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from netzsch-thermal-analysis.com. [Link]

  • GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(01), 114–128. [Link]

  • Unknown Source. (n.d.). Thermal Properties. No valid URL available.
  • DePaepe, M., et al. (2020). Heat of Formation of Triazole-Based Salts: Prediction and Experimental Validation. ChemistryOpen, 9(4), 458-467. [Link]

  • Roth, A. S., et al. (2023). Thermal properties of polymethyl methacrylate vary depending on brand and type. Journal of Orthopaedic Research, 41(3), 614-618. [Link]

  • Khan, I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. BioMed Research International, 2024, 9897184. [Link]

  • Taylor & Francis Online. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of Taibah University for Science, 17(1). [Link]

  • National Center for Biotechnology Information. (n.d.). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. Retrieved from ncbi.nlm.nih.gov. [Link]

  • NETZSCH Analyzing & Testing. (n.d.). Thermogravimetric Analyzer (TGA). Retrieved from netzsch-thermal-analysis.com. [Link]

  • Unknown Source. (n.d.). Thermal properties of gases and liquids. No valid URL available.
  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and thermal study of 1,2,4-triazole derivatives. JOCPR, 6(7), 180-186. [Link]

  • ResearchGate. (n.d.). TGA and DSC thermogram of pyrazolines. Retrieved from researchgate.net. [Link]

  • Picoplast. (n.d.). Technical Data Sheet Grilamid TR 90 natural. Retrieved from picoplast.nl. [Link]

  • Sunclear. (n.d.). Technical Data Sheet. Retrieved from sunclear.es. [Link]

  • ResearchGate. (n.d.). TGA and DSC curves of 2,4,5-tris(2-pyridyl)imidazole. Retrieved from researchgate.net. [Link]

Sources

Safety Operating Guide

Personal Protective Equipment & Handling Guide: 1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Context[1][2][3][4][5]

1-(pyrimidin-2-yl)-1H-1,2,4-triazol-5-amine is a specialized heterocyclic building block, frequently utilized in the synthesis of JAK inhibitors (e.g., Upadacitinib analogs) and other kinase-targeting therapeutics.[1]

Critical Safety Distinction: Do not confuse this compound with Amitrole (1H-1,2,4-triazol-5-amine, CAS 61-82-5).[1] While they share a triazole core, the pyrimidine substitution significantly alters its physicochemical properties and biological activity. However, as a precaution common to aminotriazoles, it should be handled as a potential thyroid toxicant and skin sensitizer until specific toxicological data proves otherwise.

Operational Stance: Treat as Occupational Exposure Band (OEB) 3 (Potent Compound).

  • Physical State: Crystalline Solid / Powder.[2]

  • Primary Risk: Inhalation of dust and dermal absorption.

Hazard Assessment & GHS Classification

In the absence of a compound-specific monograph from major regulatory bodies, the following "Precautionary GHS Profile" is derived from Structure-Activity Relationship (SAR) analysis of similar pyrimidinyl-triazole intermediates.

Hazard ClassCategoryHazard Statement (H-Code)Rationale
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][3]Consistent with aminotriazole derivatives.[2][4]
Skin Corrosion/Irritation Cat 2H315: Causes skin irritation.[5][3][6]Basic amine functionality typically irritates mucous membranes.
Eye Damage/Irritation Cat 2AH319: Causes serious eye irritation.[5][7][3][6][8]Crystalline fines are mechanically and chemically irritating.
STOT - Single Exposure Cat 3H335: May cause respiratory irritation.[1][3]Dust inhalation risk.[9][7]
Sensitization Cat 1H317: May cause an allergic skin reaction.[3][6][10]Nitrogen-rich heterocycles are frequent sensitizers.[1]

PPE Matrix: The "Self-Validating" System

This protocol uses a Redundancy Model . If one barrier fails (e.g., glove tear), a secondary barrier is already in place.

Personal Protective Equipment Specifications
Protection ZoneRecommended EquipmentTechnical Justification
Respiratory N95 (Minimum) or P100 Half-Mask.[1] If >10g: PAPR (Powered Air Purifying Respirator).The compound is a fine powder; static charge often causes "fly-off" during weighing.[1] Simple surgical masks offer zero protection against chemical dust.
Dermal (Hands) Double Nitrile Gloves. Inner: 4 mil (Blue/White). Outer: 8 mil Extended Cuff (Green/Purple).Color Contrast Strategy: Wearing a dark outer glove over a light inner glove makes tears immediately visible. Change outer gloves every 60 mins.
Ocular Chemical Splash Goggles (Indirect Vented).Safety glasses are insufficient for fine powders that can drift around side shields.
Body Tyvek® Lab Coat (Disposable) or chemically resistant apron over cotton coat.Cotton absorbs and holds chemical dust against the skin. Tyvek repels particulates.

Operational Protocol: Safe Handling Workflow

Phase A: Engineering Controls (Pre-Work Check)

Before opening the vial, verify the Fume Hood status.

  • Face Velocity: Must be 80–100 fpm (0.4–0.5 m/s).

  • Sash Height: Set to working height (usually 18 inches).

  • Static Control: Place an ionizing fan or antistatic gun inside the hood. Nitrogen-rich heterocycles are prone to static buildup, causing powder to "jump" during spatula transfer.[1]

Phase B: The "Zone of Safety" Workflow

Do not work randomly. Establish a linear flow from "Clean" to "Dirty" (Left to Right, or vice versa) to prevent cross-contamination.

HandlingWorkflow cluster_hood FUME HOOD CONTAINMENT ZONE Start Start: Vial Retrieval Weigh Weighing (Inside Hood) Use Antistatic Gun Start->Weigh Check PPE Solubilize Solubilization (Add DMSO/MeOH immediately) Weigh->Solubilize Minimize Dust Transfer Transfer to Reaction Solubilize->Transfer Liquid Handling Waste Waste Disposal (Double Bag) Transfer->Waste Quench/Clean

Figure 1: Linear workflow to minimize particulate dispersion.

Phase C: Step-by-Step Handling
  • Weighing:

    • Place a disposable balance draft shield (or a secondary containment tray) inside the hood.

    • Tare the receiving vial before opening the chemical container.

    • Open the container. If the solid is caked, do not scrape vigorously. Gently break it up to avoid creating an aerosol cloud.

    • Transfer using a disposable spatula.

  • Solubilization (The Critical Safety Step):

    • Rule: Never remove the solid from the hood.

    • Add the solvent (typically DMSO, Methanol, or DMF) directly to the weighing vial inside the hood.

    • Why? Once in solution, the inhalation risk drops to near zero (unless the solvent is volatile and carries the compound, but DMSO prevents this).

  • Cleanup:

    • Wipe the balance and surrounding area with a methanol-dampened tissue (wet wiping captures dust; dry wiping disperses it).

    • Place the tissue in a solid waste bag inside the hood.

Emergency Response & Disposal

Spill Management (Solid)
  • Evacuate the immediate area if the spill is >500 mg and outside the hood.

  • Don PPE: Goggles, Double Gloves, N95/P100.

  • Cover: Gently cover the spill with wet paper towels (to suppress dust).

  • Sweep: Scoop up the wet slurry into a hazardous waste bag.

  • Wash: Clean the surface with 1N HCl (amines are basic; acid helps solubilize and remove residues) followed by water.

Disposal[1][3][4][5][10]
  • Segregation: Dispose of as Hazardous Chemical Waste (Toxic/Irritant) .

  • Labeling: Must clearly state "Contains Aminotriazole derivative."

  • Container: Do not use metal containers (potential for chelation/corrosion with triazoles); use High-Density Polyethylene (HDPE).[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 135402696 (Related Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.